Spiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176-63-6 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
spiro[4.5]decane |
InChI |
InChI=1S/C10H18/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2 |
InChI Key |
CTDQAGUNKPRERK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCCC2 |
Canonical SMILES |
C1CCC2(CC1)CCCC2 |
Other CAS No. |
176-63-6 |
Synonyms |
spiro[4.5]decane |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 4.5 Decane and Its Derivatives
Strategies for Spiro Quaternary Carbon Center Construction
The creation of the spiro quaternary carbon—an atom bonded to four other carbon atoms, two in each ring—is the principal challenge in spiro[4.5]decane synthesis. researchgate.netacs.org Catalytic enantioselective methods are of particular interest as they allow for the assembly of these complex 3D structures with high levels of stereocontrol. researchgate.netacs.org
A foundational strategy for assembling the spirocyclic core is the dialkylation of a carbon atom that is activated by an adjacent functional group. wikipedia.orgwikiwand.com This typically involves the sequential alkylation of a precursor molecule with a di-electrophile, such as a dihalide, to form the second ring.
A representative example is the synthesis of a this compound dione, a versatile intermediate. scispace.com The process begins with the alkylation of the enolate of ethyl 2-oxocyclopentanecarboxylate with ethyl 4-bromobutyrate. The resulting diester undergoes hydrolysis and decarboxylation. Subsequent treatment of the keto acid with p-toluenesulphonic acid induces a spirocyclization, furnishing the target racemic spiro[4.5]dione. scispace.com
Table 1: Dialkylation Approach to this compound-1,6-dione
| Precursor | Reagents | Key Intermediate | Cyclization Catalyst | Product | Ref |
|---|
Cyclopropanation of alkenes using carbenes or carbenoid species is a powerful method for forming three-membered rings. masterorganicchemistry.com In the context of spirocycle synthesis, this strategy can be adapted to generate spiro-fused cyclopropanes. wikipedia.orgwikiwand.com For the construction of larger spirocyclic systems like this compound, the strategy typically involves the cyclopropanation of a pre-existing cyclic alkene, where the carbene adds across the double bond to create the spiro-fused ring.
While the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) is a classic method for cyclopropanation, strategies involving diazo-derived carbenoids are also prevalent. masterorganicchemistry.comethz.ch In these reactions, a metal catalyst, such as a rhodium or copper complex, facilitates the decomposition of a diazo compound to generate a metal carbene, which then reacts with an alkene. ethz.ch For the synthesis of a this compound system via this method, a cyclohexene (B86901) derivative would be treated with a reagent capable of delivering a four-carbon chain that cyclizes, or a cyclic carbenoid precursor would be employed, although specific examples for this compound via cyclic carbenoids are not extensively detailed in the literature.
Dialkylation Approaches
Rearrangement-Based Synthetic Pathways
Molecular rearrangements offer elegant and often highly stereoselective routes to complex molecular architectures. Several classes of rearrangement reactions have been successfully applied to the synthesis of the this compound skeleton. wikipedia.orgwikiwand.com
The Claisen rearrangement, a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allyl vinyl ether, has proven to be a robust and highly stereoselective method for synthesizing functionalized spiro[4.5]decanes. thieme-connect.comoup.comjst.go.jp In a common application of this strategy, a bicyclic 2-(alkenyl)dihydropyran precursor undergoes thermal or Lewis acid-catalyzed rearrangement to afford the this compound framework. thieme-connect.comjst.go.jp
This methodology allows for the efficient transfer of asymmetry from a chiral precursor to the final spirocyclic product. thieme-connect.com The reaction of 4-substituted bicyclic dihydropyrans proceeds with high stereoselectivity, providing a powerful tool for the asymmetric synthesis of this compound-containing natural products such as (±)-gleenol, (±)-axenol, (+)-α-vetispirene, and (−)-agarospirol. oup.comjst.go.jpnih.gov The chemical yields for the rearrangement can be moderate, but the protocol provides a unique entry into highly functionalized spiro[4.5]decanes. thieme-connect.com
Table 2: Claisen Rearrangement for this compound Synthesis
| Precursor Type | Rearrangement Conditions | Key Feature | Product Type | Ref |
|---|---|---|---|---|
| Bicyclic 2-(alkenyl)dihydropyran | Thermal (e.g., reflux in xylene) | Highly stereoselective | Multi-functionalized this compound | thieme-connect.comoup.com |
| 4-Substituted bicyclic dihydropyran | Acid-catalyzed or thermal | Excellent transmission of asymmetry | Functionalized this compound | thieme-connect.comjst.go.jp |
| Enantio-enriched alkenyl bicyclic dihydropyran | Thermal | Perfect asymmetric transmission | Enantio-enriched this compound scaffold | oup.com |
The Pinacol-Pinacolone rearrangement is an acid-catalyzed conversion of a vicinal diol (a 1,2-diol) to a ketone or aldehyde. mvpsvktcollege.ac.in This reaction has been effectively employed in the preparation of this compound. wikipedia.orgnucleos.com The key step involves the rearrangement of a vicinal diol where one hydroxyl group is on the cyclopentane (B165970) ring and the other is on an adjacent cyclohexyl ring at the desired spiro-junction point.
In a notable example, the Pinacol rearrangement of the requisite vicinal diol in the presence of the Lewis acid tin(IV) chloride (SnCl₄) proceeded smoothly to furnish spiro[4.5]decan-6-one in high yield. researchgate.net This transformation creates the spiro quaternary carbon center through the migration of one of the carbocyclic rings. A related tandem sequence involving a semipinacol rearrangement has also been developed to construct highly functionalized spirocyclo[4.5]decane derivatives. rsc.org
Table 3: Pinacol-Pinacolone Rearrangement to Spiro[4.5]decan-6-one
| Precursor | Catalyst | Product | Yield | Ref |
|---|---|---|---|---|
| 1-(1-Hydroxycyclohexyl)cyclopentan-1-ol | Tin(IV) chloride (SnCl₄) | Spiro[4.5]decan-6-one | 94.4% | researchgate.net |
The Eschenmoser rearrangement (or Eschenmoser-Claisen rearrangement) is a thermally-induced thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to form a γ,δ-unsaturated amide. This reaction has been utilized in the synthesis of this compound analogues.
A key application of this method was demonstrated in the synthesis of this compound CF-ring analogues of calcitriol (B1668218). nih.gov The synthesis of the crucial spirocyclic intermediate involved an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol (B1201834) derivative. This step effectively constructed the carbon framework containing the desired spiro center. nih.gov
Table 4: Application of Eschenmoser Rearrangement
| Precursor Type | Key Reagent | Reaction Type | Product Application | Ref |
|---|---|---|---|---|
| Enantiomerically pure bromo-substituted cyclohexenol | Amide acetal | Eschenmoser rearrangement | Synthesis of this compound CF-ring analogues of calcitriol | nih.gov |
Acid-Catalyzed Rearrangements
Acid-catalyzed rearrangements represent a powerful class of reactions for the construction of the this compound skeleton. These transformations often proceed through carbocationic intermediates, leading to significant molecular reorganization and the formation of the characteristic spirocyclic core.
One notable example involves the acid-catalyzed rearrangement of an endo alcohol, which, followed by oxidative cleavage, generates the spiro system. rsc.org This strategy has been successfully applied to the total synthesis of (±)-hinesol and (±)-10-epi-hinesol. rsc.org Another approach describes the synthesis of a spiro[4.5]dec-6-en-2-one which undergoes rearrangement to an octalone derivative upon treatment with acid. rsc.org
Lewis acid-catalyzed rearrangements of spirocyclic compounds containing a bicyclo[2.1.1]hexane unit, formed from the cycloaddition of bicyclo[1.1.0]butanes and ortho-quinone methides, have also been reported to yield diverse polycyclic scaffolds. researchgate.net Furthermore, the synthesis of novel tetrahydroquinoline-containing spirocycles has been achieved through an acid-promoted dearomatization of cyclic diarylhydrazines, proceeding via a dearomative o-semidine rearrangement. nih.gov
The choice of acid catalyst can be crucial. While strong protic acids like hydrochloric acid and sulfuric acid are commonly used, Lewis acids such as gallium(III) chloride and tantalum(V) chloride have also been employed to mediate specific transformations. researchgate.netnsf.gov For instance, the reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes in the presence of GaCl3 has been detailed. researchgate.net
Semipinacol Rearrangements
The semipinacol rearrangement is a valuable tool in organic synthesis for the construction of quaternary carbon centers, a key feature of the this compound system. This rearrangement typically involves the 1,2-migration of a carbon-carbon bond from an oxygen-containing carbon to an adjacent electrophilic carbon, often generated from an epoxide or an activated allylic alcohol. rsc.org
A prominent application of this methodology is the Au(I)/Cu(II)-cocatalyzed sequential intramolecular cyclization–semipinacol rearrangement of functionalized ynones to construct 6-aza/oxa-spiro[4.5]decane skeletons. thieme-connect.com This reaction proceeds with excellent diastereoselectivity. thieme-connect.com Similarly, a gold(I)-catalyzed intramolecular cyclization/semipinacol rearrangement of allene-containing allylic silyl (B83357) ethers provides a direct route to multisubstituted cyclohexene-type compounds with a quaternary carbon center, offering an alternative strategy for the construction of the this compound skeleton. researchgate.netnih.govacs.org
In the realm of natural product synthesis, an NBS-promoted semipinacol rearrangement was a key step in a convergent approach to the 6-azathis compound fragment of halichlorine. nih.gov This highly diastereoselective reaction established four stereogenic centers. nih.gov Flavin-dependent monooxygenases have also been implicated in mediating epoxidation and a subsequent catalyst-controlled semipinacol rearrangement to form spiro-oxindoles in the biosynthesis of notoamides. nih.gov
The development of enantioselective semipinacol rearrangements is a significant area of research. For instance, a chiral N,N′-dioxide/Sc(III) complex has been used as a catalyst for the highly enantioselective halogenation/semipinacol rearrangement of isatin-derived allylic alcohols. researchgate.net
Silicon-Guided Acid-Promoted Rearrangements
Silicon-guided rearrangements offer a strategic approach to control the regioselectivity of carbocation-mediated transformations. The presence of a silicon group, typically a trimethylsilyl (B98337) (TMS) group, directs the rearrangement pathway, leading to the desired spirocyclic product.
A key example is the silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane, which was a crucial step in the synthesis of spirovetivane sesquiterpenes such as (+)-anhydro-β-rotunol. acs.org The rearrangement of the epoxide, prepared in several steps from santonin, yielded a spiro[4.5]decanediol that served as a versatile synthetic intermediate. acs.org This methodology highlights the power of silicon-directing groups in achieving complex molecular architectures with high precision.
Cyclization-Driven Syntheses
Cyclization reactions are fundamental to the construction of the this compound framework, providing powerful and often convergent routes to this important scaffold.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the formation of cyclic and spirocyclic systems. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a new ring.
An efficient protocol for the synthesis of this compound derivatives utilizes RCM as the key step. researchgate.net In this approach, a vinyl-allyl cyclohexanone (B45756) derivative, prepared from a cyclohexanone derivative and methyl acrylate, undergoes RCM with a first-generation Grubbs catalyst to afford a mixture of regioisomeric this compound derivatives. researchgate.net The olefin metathesis reaction was also the final step in a five-step synthesis of the spirocyclic sesquiterpene (−)-gleenol, starting from (−)-menthone. researchgate.net
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions, excluding RCM, encompass a broad range of transformations that are pivotal in the synthesis of spiro[4.5]decanes. These reactions often involve the formation of a carbon-carbon bond between two parts of an acyclic or macrocyclic precursor.
A notable example is the intramolecular Schmidt reaction of ketones and alkyl azides, which has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com Another powerful strategy is the intramolecular Lewis acid-catalyzed cyclization of malonates substituted with arylmethyl and unsaturated groups. researchgate.net
Photocatalysis has also been harnessed for intramolecular cyclizations. A visible light-induced photoredox catalysis has been reported for a highly efficient ortho-dearomative cyclization reaction between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate, yielding a variety of spiro[4.5]deca-1,7,9-trien-6-ones in moderate to excellent yields under mild conditions. acs.org
Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are classic yet effective methods for constructing spirocyclic systems.
The synthesis of this compound derivatives can be achieved through intramolecular cyclization of appropriate precursors under acidic or basic conditions, often involving a series of condensation and cyclization steps. For instance, the Reformatsky condensation of propargyl bromide with 3,3-dimethyl-2-butanone (pinacolone) followed by an acid-catalyzed rearrangement was explored as a potential route to a precursor for this compound sesquiterpenes. wm.edu
The Knoevenagel condensation has also been utilized in the synthesis of precursors for spiro[4.5]decanes. wm.edu Furthermore, acid-promoted cyclodehydration of an alcohol prepared from fluorenone and an organometallic reagent is a common method for synthesizing 9,9'-spirobifluorenes and related heterocyclic systems, often employing acetic acid-hydrochloric acid or acetic acid-sulfuric acid as promoters. nsf.gov
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a powerful and atom-economical method for constructing five-membered rings, which can be strategically applied to the formation of the cyclopentane portion of the this compound skeleton. A notable advancement in this area is the synergistic use of photocatalysis and organocatalysis to achieve high diastereoselectivity under mild conditions. mdpi.comresearchgate.net
One such method involves the reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines. mdpi.comresearchgate.net This approach leverages a cooperative catalytic system to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com The reaction proceeds without the need for metal catalysts and boasts 100% atom conversion, aligning with the principles of green chemistry. mdpi.comresearchgate.net Remarkably high diastereoselectivity, with ratios up to 99:1, has been achieved. mdpi.comresearchgate.net The versatility of this method is demonstrated by its tolerance for substrates with different alkane ring sizes, enabling the synthesis of various spirocyclic compounds, including [4.4], [4.5], and [4.6] systems. researchgate.net
The proposed mechanism begins with the interaction of the N-cyclopropylaniline with a chiral phosphoric acid catalyst. researchgate.net This is followed by a photocatalytic step that facilitates the [3+2] cycloaddition with the olefin. mdpi.com This dual catalytic approach provides access to complex spirocyclic amines with excellent stereocontrol. mdpi.comresearchgate.net
Table 1: Diastereoselective [3+2] Cycloaddition for this compound Synthesis mdpi.comresearchgate.net
| Reactant 1 (Olefin) | Reactant 2 (Cyclopropylamine) | Catalyst System | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropylaniline | Photocatalysis + BINOL-derived Phosphoric Acid | Up to 88% | Up to 99:1 |
| Thiophene-based methylene (B1212753) ketone | N-cyclopropylaniline | Photocatalysis + BINOL-derived Phosphoric Acid | Good | High |
| 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-(p-fluorocyclopropyl)aniline | Photocatalysis + BINOL-derived Phosphoric Acid | Good | High |
Another significant strategy is the palladium-catalyzed aza-[3+2] cycloaddition, which transforms anilines into 1-azaspiro[4.5]decanes using vinylcyclopropanes as reaction partners following an initial oxidative dearomatization step. researchgate.net
[4+2] Cycloaddition Reactions
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of six-membered ring synthesis and provides a direct route to the cyclohexane (B81311) moiety of spiro[4.5]decanes. wm.edu A prominent strategy involves the cycloaddition of 2-alkylidene-1,3-cyclopentanediones with highly reactive dienes like trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene). wm.edu
More advanced methodologies focus on achieving high stereoselectivity through catalysis. A general and effective catalytic enantioselective Diels-Alder reaction of exo-enones with various dienes has been developed to produce spirocyclanes with highly congested quaternary stereogenic spirocenters. researchgate.netnih.gov These reactions are controlled by strongly acidic and confined imidodiphosphorimidate (IDPi) Brønsted acid catalysts. nih.govrsc.org This catalytic system effectively controls both the regio- and stereoselectivity of the spirocyclizing cycloaddition, providing an atom-economic pathway to enantiopure spiro[4.5]decanone scaffolds, which are valuable precursors for sesquiterpene natural products. nih.gov
In another approach, a NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent was developed to afford this compound derivatives. researchgate.netresearchgate.net This [4+2] cycloaddition proceeds with good yields and high diastereoselectivity under mild conditions and demonstrates a broad substrate scope. researchgate.netresearchgate.net
Table 2: Examples of [4+2] Cycloaddition Reactions for this compound Synthesis
| Diene | Dienophile (exo-enone) | Catalyst/Promoter | Product Type | Key Finding |
|---|---|---|---|---|
| Acyclic Dienes (e.g., isoprene) | Substituted 2-methylenecyclopentanones | Imidodiphosphorimidate (IDPi) Acid | Enantiopure Spiro[4.5]decanones | High yield, enantio-, and regioselectivity. nih.gov |
| Danishefsky's Diene | 2-Alkylidene-1,3-cyclopentanedione | Thermal | This compound diones | Feasible route to the core structure. wm.edu |
| Azadiene (from indene) | Nazarov Reagent | NaH | This compound derivatives | Domino reaction with high diastereoselectivity. researchgate.netresearchgate.net |
| 2-(1-hydroxyallyl)phenols | Cyclic Enamides | Iridium/Brønsted Acid | Spiro-N,O-ketals | Asymmetric formal [4+2] cycloaddition. rsc.org |
Oxidative Cyclization Strategies
Oxidative cyclization methods provide a distinct avenue to spiro[4.5]decanes by forming the spirocyclic core through a carbon-carbon or carbon-heteroatom bond-forming event coupled with an oxidation process. Hypervalent iodine reagents have emerged as powerful tools for such transformations.
One effective strategy involves the synthesis of spirodienones containing the 1-azathis compound ring system from N-methoxy-(4-halogenophenyl)amides. acs.org This reaction is mediated by the hypervalent iodine reagent [hydroxy(tosyloxy)iodo]benzene (B1195804) in trifluoroethanol. acs.org The key step is the intramolecular ipso-attack of a nitrenium ion, generated in situ, onto the aromatic ring, which results in the formation of the spirocyclic core. acs.org
Another approach utilizes hypervalent iodine for the radical cyclization of olefinic precursors to construct azathis compound systems. mdpi.com Historically, oxidative cyclizations have also been achieved using transition metal oxidants. For instance, the oxidation of diethyl 2-(2-fluorobenzyl)malonate with manganese(III) acetate (B1210297) (Mn(OAc)₃) in the presence of alkynes provides access to ortho-spiro[4.5]decanes, although this method requires stoichiometric amounts of the metal oxidant. acs.org
Dearomative Cyclization Reactions
Dearomative cyclization has become a premier strategy for rapidly building molecular complexity, converting readily available flat aromatic compounds into three-dimensional spirocyclic structures. Visible-light photoredox catalysis has revolutionized this field, enabling the generation of radical intermediates under exceptionally mild and green conditions. acs.org
A highly efficient ortho-dearomative cyclization has been developed between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate derivatives using fac-Ir(ppy)₃ as a photocatalyst. acs.orgresearchgate.net Under blue LED irradiation, a radical is generated which adds to the alkyne, followed by a 5-exo spirocyclization onto the aromatic ring to furnish spiro[4.5]deca-1,7,9-trien-6-ones in moderate to excellent yields. acs.orgresearchgate.net This method is robust and scalable, with reactions proceeding smoothly even at low catalyst loadings. acs.orgresearchgate.net
Dearomative radical cyclization is also effective for synthesizing azathis compound scaffolds. nih.gov For example, N-(p-hydroxybenzyl)acrylamides can be converted to azaspiro[4.5]decanes via a photoredox-catalyzed dearomatization and radical cyclization cascade. nih.gov
Beyond photocatalysis, transition metals can also mediate powerful dearomative cyclizations. A palladium/norbornene co-catalyzed domino reaction of phenol-based biaryls with bromoalkyl alkynes has been developed. acs.org This cascade involves a Catellani-type C–H functionalization, alkyne migratory insertion, and a concluding arene dearomatization to yield complex this compound-embedded polycyclic molecules. acs.org
Table 3: Photocatalytic Dearomative Cyclization for this compound Synthesis acs.orgresearchgate.net
| Substrate 1 | Substrate 2 (Alkyne) | Photocatalyst | Product | Yield (%) |
|---|---|---|---|---|
| Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | Phenylacetylene | fac-Ir(ppy)₃ (1 mol%) | Spiro[4.5]deca-1,7,9-trien-6-one derivative | Up to 90% |
| Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | Aryl acetylenes with electron-donating groups | fac-Ir(ppy)₃ (1 mol%) | Spiro[4.5]deca-1,7,9-trien-6-one derivative | 66-90% |
| Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | Aryl acetylenes with strong electron-withdrawing groups | fac-Ir(ppy)₃ (1 mol%) | Spiro[4.5]deca-1,7,9-trien-6-one derivative | 60-66% |
Metal-Catalyzed Methodologies
Transition metal catalysis offers a broad and versatile platform for the synthesis of spiro[4.5]decanes, enabling reactions that are often difficult or impossible to achieve through other means. Palladium and rhodium, in particular, have been at the forefront of developing novel cyclization and dimerization strategies.
Palladium-Catalyzed Transformations
Palladium catalysis is a powerful tool for constructing this compound systems through various mechanistic pathways, including C-H activation, cycloadditions, and allylic alkylations. mdpi.comacs.orgcas.cz
A highly chemoselective intermolecular annulation reaction has been achieved through palladium/norbornene cooperative catalysis. acs.org This domino process, starting from phenol-based biaryls and bromoalkyl alkynes, proceeds through a cascade of a Catellani-type C–H functionalization, migratory alkyne insertion, and arene dearomatization to deliver a wide array of this compound-embedded polycyclic molecules in good to excellent yields. acs.org
Palladium catalysis has also been employed in aza-[3+2] cycloaddition reactions. researchgate.net This method transforms anilines into 1-azaspiro[4.5]decanes through an initial oxidative dearomatization followed by a palladium-catalyzed cycloaddition with vinylcyclopropanes. researchgate.net The reaction exhibits broad substrate compatibility, and an asymmetric version has been explored. researchgate.net
Furthermore, Pd(0)-catalyzed allylic alkylations have been performed on diacetates derived from spiro[4.5]deca-2,7-diene-1,6-dione, demonstrating the utility of palladium in post-synthesis modification of the spirocyclic core while retaining the relative stereochemistry. cas.cz Asymmetric synthesis of spiro[4.5]-1-one compounds and highly functionalized chiral spirocyclopentyl p-dienones have also been reported using palladium catalysts. mdpi.comresearchgate.net
Rhodium(I)-Catalyzed Dimerization and Cyclometallation
Rhodium(I) complexes have been shown to be exceptional catalysts for the dimerization of ene-vinylidenecyclopropanes (ene-VDCPs), providing a facile and efficient route to a variety of products containing the this compound skeleton. rsc.orgnih.gov This methodology is characterized by its simple operational procedure, mild reaction conditions, and good tolerance for various functional groups. rsc.orgnih.gov
The reaction mechanism has been investigated through a combination of experimental and computational (DFT) studies. rsc.orgnih.gov It is proposed to proceed through a complex, counterion-assisted Rh(I)-Rh(III)-Rh(V)-Rh(III)-Rh(I) catalytic cycle. rsc.orgnih.gov The key steps in this cycle involve:
Coordination of the Rh(I) catalyst to the allene (B1206475) and olefin moieties of an ene-VDCP molecule, followed by oxidative cyclometallation to form a rhodacyclic intermediate. rsc.org
Coordination of a second ene-VDCP molecule and a subsequent cyclometallation event to form a key pentavalent spiro-rhodium(V) intermediate. rsc.orgnih.gov
A series of reductive elimination and selective oxidative addition steps regenerate the Rh(I) catalyst and release the final this compound product. rsc.orgnih.gov
This dimerization reaction is not only mechanistically intriguing but also synthetically useful, as it has been successfully performed on a gram scale, and the products can be further transformed into other interesting compounds. rsc.org
Table 4: Rh(I)-Catalyzed Dimerization of Ene-vinylidenecyclopropanes (ene-VDCPs) rsc.orgnih.gov
| Ene-VDCP Substrate | Catalyst | Product | Yield | Key Feature |
|---|---|---|---|---|
| Various aryl- and alkyl-substituted ene-VDCPs | Rh(I) complex | This compound derivatives | Moderate to good | Wide substrate scope and good functional group tolerance. rsc.org |
| Ene-VDCP with ester groups | Rh(I) complex | Functionalized this compound | Good | Tolerates electron-withdrawing groups. nih.gov |
| Ene-VDCP with silyl ether protecting groups | Rh(I) complex | Functionalized this compound | Good | Compatible with common protecting groups. nih.gov |
Silver-Catalyzed Cyclization Approaches
Silver catalysis has emerged as a proficient method for constructing this compound systems through cascade reactions. An exemplary approach involves a silver-catalyzed cascade 1,6-addition/5-exo-dig cyclization of para-quinone methides with propargyl malonates. nih.gov This reaction proceeds under mild conditions and demonstrates high atom economy, providing an efficient route to versatile spiro[4.5]deca-6,9-dien-8-ones in moderate to excellent yields. nih.gov The process is scalable and showcases the unique reactivity of silver catalysts in activating alkynes for nucleophilic attack and subsequent cyclization. nih.gov While silver(I) salts can effectively catalyze the conversion of certain substrates like aryl-substituted alkynylaziridines, the formation of 1-azathis compound derivatives in these specific cases is more efficiently achieved with gold(I) complexes, which promote a second intramolecular cyclization. acs.org
Table 1: Silver-Catalyzed Synthesis of Spiro[4.5]deca-6,9-dien-8-ones nih.gov
| Entry | para-Quinone Methide Substituent (R¹) | Propargyl Malonate Substituent (R²) | Yield (%) |
|---|---|---|---|
| 1 | H | H | 85 |
| 2 | Me | H | 82 |
| 3 | t-Bu | H | 92 |
| 4 | Ph | H | 88 |
Copper-Catalyzed Reactions
Copper-catalyzed reactions provide robust and versatile methods for the synthesis of this compound derivatives. One notable application is the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones, which yields spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.orgcapes.gov.br
Another significant advancement is the copper-catalyzed tandem radical addition and dearomatizing cyclization of N-benzylacrylamides with ethyl bromodifluoroacetate. rsc.org This process efficiently generates difluoroalkylated 2-azaspiro[4.5]decanes, which are valuable precursors for other complex molecules like quinolinones and saturated spirocyclohexanones. rsc.orgnih.gov The reaction is initiated by a Cu(I) species which generates a difluoroalkyl radical, leading to a 5-exo cyclization and subsequent dearomatization to form the spirocyclic core. nih.gov
Table 2: Copper-Catalyzed Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes nih.gov
| Entry | N-Benzylacrylamide Substituent | Product Yield (%) |
|---|---|---|
| 1 | H | 75 |
| 2 | 4-Methyl | 82 |
| 3 | 4-Methoxy | 85 |
| 4 | 4-Chloro | 68 |
Iridium-Catalyzed Syntheses
Iridium-based catalysts have enabled highly efficient and selective syntheses of this compound frameworks. A prominent example is the visible-light-induced photoredox-catalyzed ortho-dearomative cyclization between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate. acs.org Using a low loading (1 mol %) of the iridium complex fac-Ir(ppy)₃, a variety of spiro[4.5]deca-1,7,9-trien-6-ones were synthesized in moderate to excellent yields under mild conditions. acs.org This method represents a greener alternative to traditional strategies that often require stoichiometric amounts of harsh oxidants. acs.org Furthermore, iridium catalysis has been pivotal in the total synthesis of complex natural products. For instance, the bioinspired asymmetric synthesis of rugosiformisin A, which features a this compound motif, was accomplished using an iridium-catalyzed asymmetric polyene cyclization as a key step. researchgate.net Iridium catalysts are also employed in reductive nucleophilic additions and annulation reactions to generate various nitrogen-containing spirocycles. keio.ac.jp
Iron(II)-Catalyzed Reactions
The use of inexpensive and low-toxicity iron catalysts aligns with the principles of sustainable chemistry. A facile iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has been developed to access polyfunctionalized cyclopentylamine (B150401) scaffolds, including this compound structures. acs.org This method, utilizing FeCl₂·4H₂O as the catalyst, proceeds without the need for an extra oxidant or base and uses ethanol (B145695) as a solvent. acs.org The reaction tolerates a wide range of alkenes, including those derived from natural products and pharmaceuticals, affording spiro-β-lactam compounds and spiro-cyclopentane-succinimide skeletons in good yields and diastereoselectivities. acs.org Mechanistic studies suggest an iron(II)-mediated hydrogen radical dissociation pathway initiates the cyclization. acs.org
Manganese(III) Acetate Mediated Radical Cyclizations
Manganese(III) acetate is a classic and effective reagent for mediating oxidative free-radical cyclizations to form C-C bonds. thieme-connect.demdpi.com This method has been successfully applied to the synthesis of this compound derivatives. tandfonline.com The reaction typically involves the oxidation of a 1,3-dicarbonyl compound by Mn(OAc)₃ to generate a carbon-centered radical, which then undergoes intramolecular cyclization with an appropriately positioned alkene or alkyne. thieme-connect.detandfonline.com For example, the reaction of cyclic 1,3-dicarbonyl compounds with (E)-2,4-diphenyl-but-3-en-2-ol mediated by Mn(OAc)₃ yields spiro compounds. tandfonline.com These oxidative radical cyclizations are instrumental in creating densely functionalized and sterically crowded cyclopentane-lactones, including those with vicinal all-carbon quaternary stereocenters, often with high stereocontrol. nih.gov While effective, these reactions often require stoichiometric quantities of the manganese reagent. acs.org
Cascade and Domino Reaction Sequences
Several metal-catalyzed cascade reactions have been developed:
Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement : This cascade reaction of 1,6-enynes provides access to functionalized spiro[4.5]decanes and 7-azaspiro[4.5]decanes with good diastereoselectivity. researchgate.net
Silver(I)-Catalyzed 1,6-Addition/Cyclization : As mentioned previously, this reaction between para-quinone methides and propargyl malonates efficiently builds spiro[4.5]cyclohexadienones. nih.gov
Tandem Castro–Stephens Coupling/Rearrangement : A sequence involving Castro–Stephens coupling, 1,3-acyloxy shift, cyclization, and semipinacol rearrangement has been developed to construct highly functionalized spirocyclo[4.5]decane derivatives containing a challenging all-carbon quaternary center. rsc.orgrsc.org
Organocatalysis also plays a crucial role in domino strategies. For instance, a two-step strategy involving a formal (4+1) cycloaddition followed by an organocatalytic enantioselective Michael-Henry cascade reaction has been used to generate complex spirooxindole polycycles that incorporate the this compound system. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes toward spiro[4.5]decanes, aiming to reduce environmental impact and improve safety. acs.org
Atom Economy : Many modern synthetic methods, particularly cascade reactions, are designed to maximize the incorporation of all reactant atoms into the final product. acs.org A photocatalyst-free and metal-free [3+2] cycloaddition for synthesizing 2-amino-spiro[4.5]decane-6-ones achieves 100% atom conversion, epitomizing this principle. researchgate.netmdpi.comresearchgate.net
Catalysis : The shift from stoichiometric reagents, such as in classical manganese(III) acetate-mediated cyclizations, to catalytic methods using silver, copper, iridium, and iron significantly reduces waste. nih.govacs.orgacs.org Photocatalysis, using visible light as a renewable energy source, further enhances the sustainability of these syntheses. acs.org
Safer Solvents and Conditions : Many new procedures strive to use safer solvents like ethanol or reduce solvent usage altogether. acs.org Reactions performed under mild conditions, such as the photocatalytic methods, contribute to safer laboratory practices. acs.orgmdpi.comresearchgate.net
Energy Efficiency : The use of visible light photocatalysis and microwave-assisted synthesis reduces energy consumption compared to traditional heating methods. acs.org Microwave-assisted techniques can dramatically shorten reaction times and improve yields.
Reduction of Derivatives : The high selectivity of some modern catalysts can obviate the need for protecting groups, simplifying synthetic sequences and reducing waste, a key goal of green chemistry. acs.org
By integrating these principles, chemists are developing more sustainable and efficient pathways to the valuable this compound scaffold.
Total Synthesis of Natural Products Incorporating the this compound Skeleton
The pursuit of total syntheses of complex natural products containing the this compound core has driven the development of innovative and elegant synthetic strategies. These endeavors not only provide access to significant quantities of these often-scarce compounds for biological evaluation but also serve as a platform for discovering new reactions and refining existing synthetic methods.
Sesquiterpenoids are a class of C15 terpenes that frequently feature the this compound skeleton. The synthesis of these molecules has been a fertile ground for the application and development of various synthetic strategies.
Gleenol (B1239691) and Axenol:
The axane sesquiterpenes, (±)-Gleenol and (±)-Axenol, have been synthesized through a strategy centered on a functionalized this compound intermediate. jst.go.jpnih.gov A key step in this synthesis is a Claisen rearrangement to construct the multi-functionalized this compound as a single diastereomer in high yield. jst.go.jpnih.gov The installation of the isopropyl group was achieved via a ketene (B1206846) dithioacetal, avoiding direct alkylation, followed by a diastereoselective reduction of a ketone under Birch conditions. jst.go.jpnih.gov Another approach to (-)-Gleenol involved a five-step synthesis starting from (–)-menthone, utilizing an olefin metathesis reaction to form the final spiro-ring system. researchgate.net The Kobayashi group has also reported the racemic synthesis of Axenol and Gleenol using their Claisen rearrangement methodology. rsc.org
Hinesol (B1673248), Vetispirenes, Vetivone, and Agarospirol (B1665057):
A unified approach for the synthesis of several this compound-based sesquiterpenoids, including (±)-α- and β-vetispirenes, (±)-β-vetivone, (±)-agarospirol, and (±)-hinesol, has been developed. researchgate.net This strategy utilizes a ring-closing metathesis (RCM) anchored approach. Another connective synthesis of (±)-Agarospirol, (±)-Hinesol, and (±)-α-Vetispirene relies on an efficient assembly of an advanced intermediate through a unique spiroannulation protocol. researchgate.net
The total synthesis of (±)-hinesol and (±)-epihinesol has been achieved through a route involving a tricyclic ketal ketone intermediate. researchgate.net Additionally, the conversion of an isomeric alcohol mixture of hinesol and agarospirol to racemic β-vetivone has been reported. nbu.ac.in The structure of β-vetivone was a subject of debate for many years until its total synthesis by Marshall and Johnson in 1968 confirmed its this compound structure. rsc.orgacs.org
A stereoselective total synthesis of (±)-α-vetispirene, (±)-hinesol, and (±)-β-vetivone was accomplished based on a Claisen rearrangement of an alkenyl bicyclic dihydropyran system. researchgate.netcgl.org.cn This rearrangement stereoselectively yields a multi-functionalized this compound, which serves as a versatile precursor. researchgate.net An asymmetric total synthesis of the fragrant sesquiterpene (-)-β-vetivone has also been achieved using an enantiomerically pure vinylic sulfoxide. acs.org
| Compound | Key Synthetic Strategies | Starting Material (if specified) |
| (±)-Gleenol | Claisen rearrangement, ketene dithioacetal chemistry, Birch reduction | Readily available this compound |
| (±)-Axenol | Claisen rearrangement, ketene dithioacetal chemistry, Birch reduction | Readily available this compound |
| (-)-Gleenol | Olefin metathesis | (–)-Menthone |
| (±)-α-Vetispirene | Ring-closing metathesis, spiroannulation, Claisen rearrangement | Cyclohexanone-β-ketoester |
| (±)-β-Vetispirene | Ring-closing metathesis, Prins cyclization | Not specified |
| (±)-β-Vetivone | Ring-closing metathesis, aldol (B89426) cyclization, spiroannulation | Cyclohexanone-β-ketoester |
| (±)-Agarospirol | Ring-closing metathesis, spiroannulation, acyloin condensation | Cyclohexanone-β-ketoester |
| (±)-Hinesol | Ring-closing metathesis, spiroannulation, acyloin condensation | Cyclohexanone-β-ketoester |
| (-)-β-Vetivone | Asymmetric synthesis via vinylic sulfoxide | Not specified |
The this compound motif is also present in more complex triterpenoids, demanding highly sophisticated synthetic solutions.
Spiroiridal Triterpenoids:
The synthesis of the functionalized this compound skeleton of spiroiridal triterpenoids has been accomplished, marking a significant step towards the total synthesis of these biologically active molecules. researchgate.netresearchgate.net A key feature of this synthesis is the use of a Claisen rearrangement of a 2-(alkenyl)dihydropyran to construct the spirocyclic core. researchgate.net This methodology provides a pathway to these complex structures, which exhibit activities such as piscicidal and molluscicidal effects. researchgate.net
The structural diversity of diterpenoids also includes examples incorporating the this compound framework.
Rugosiformisin A:
| Compound | Key Synthetic Strategies | Overall Yield | Number of Steps |
| Rugosiformisin A | Iridium-catalyzed asymmetric polyene cyclization, semipinacol rearrangement | 2.7% | 15 |
The this compound unit can be incorporated into the structure of known bioactive compounds to create novel analogues with potentially improved or altered pharmacological profiles.
Calcitriol Analogues:
A novel series of analogues of Calcitriol, the hormonally active form of vitamin D3, has been developed. nih.govacs.org These analogues feature a this compound core that replaces the C and D rings of the natural hormone. nih.govacs.org The synthesis of the key spirocyclic intermediate involves an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol. nih.gov This work demonstrates the utility of the this compound scaffold in medicinal chemistry for the design of new therapeutic agents.
Stereochemical Aspects of Spiro 4.5 Decane Systems
Diastereoselectivity and Enantioselectivity in Spiro[4.5]decane Synthesis
The construction of the this compound skeleton with high levels of stereocontrol is a significant focus of modern organic synthesis. Various strategies have been developed to govern both diastereoselectivity (the selective formation of one diastereomer over others) and enantioselectivity (the preferential formation of one enantiomer).
Numerous synthetic methods have been reported to achieve high diastereoselectivity. For instance, a one-step synthesis of this compound derivatives promoted by iron(III) chloride (FeCl₃) from 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols proceeds with high diastereoselectivity (dr >95:5). thieme-connect.comthieme-connect.com This reaction involves a cascade process of dehydration and a Prins cyclization. thieme-connect.comthieme-connect.com Similarly, a synergistic approach combining photocatalysis and organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones has yielded 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity, reaching up to 99:1 dr. mdpi.comresearchgate.net Other notable diastereoselective methods include a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones, affording 2-oxa-7-azathis compound derivatives with diastereoselectivities from 6:1 to >20:1 dr. researchgate.net Furthermore, samarium(II) iodide (SmI₂)-promoted ketyl radical tandem cyclizations have been shown to produce spiro[4.5]decanes stereoselectively. nih.govacs.org
Enantioselective synthesis, which establishes specific chirality at the stereocenters, is often achieved using chiral catalysts. Brønsted acid-catalyzed intermolecular Diels-Alder reactions between exo-enones and various dienes have been developed to construct spirocarbocyclic scaffolds with good to excellent enantioselectivity. nih.gov For example, the cycloaddition of an enone with isoprene (B109036), catalyzed by a chiral imidodiphosphorimidate (IDPi) catalyst, produced the desired this compound product in 81% yield with a 97.5:2.5 enantiomeric ratio (e.r.). nih.gov Organocatalytic approaches, such as the asymmetric vinylogous α-ketol rearrangement of substituted 3-(1-hydroxycyclobutyl)cyclohex-2-en-1-ones, have been used to construct chiral all-carbon quaternary stereocenters in this compound-1,7-diones. buchler-gmbh.com
The following table summarizes selected research findings on the stereoselective synthesis of this compound derivatives.
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Stereoselectivity | Yield | Reference |
|---|---|---|---|---|---|---|
| Prins Cyclization Cascade | FeCl₃ | 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols | This compound derivatives | dr > 95:5 | ~65% | thieme-connect.com |
| [3+2] Cycloaddition | Photocatalysis & Chiral Phosphoric Acid | 2-methylene-tetrahydronaphtalene-1-ones & N-cyclopropylanilines | 2-Amino-spiro[4.5]decane-6-ones | dr up to 99:1 | up to 88% | mdpi.comresearchgate.net |
| Tandem Cyclization | Au/Pd Relay Catalysis | Enynamides & Vinyl Benzoxazinanones | 2-Oxa-7-azathis compound derivatives | dr > 20:1 | up to 97% | researchgate.net |
| Diels-Alder Reaction | Chiral Brønsted Acid (IDPi) | exo-Enones & Dienes | Spiroadducts | e.r. up to 97.5:2.5 | 81% | nih.gov |
| Ketyl Radical Cyclization | SmI₂ | ω-alkynyl carbonyl compounds | Spiro[4.5]decanes | Highly stereoselective | Not specified | nih.govacs.org |
| Claisen Rearrangement | None (thermal) | Bicyclic 2-(alkenyl)dihydropyrans | Functionalized Spiro[4.5]decanes | Single diastereomer | Excellent | researchgate.net |
Chiral Ligand Design and Application in Asymmetric Synthesis
The development of chiral ligands is central to achieving high enantioselectivity in the synthesis of spiro[4.5]decanes. rsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The rigidity of the spirocyclic framework is a beneficial feature in ligand design, as it minimizes the number of possible conformations and can enhance selectivity. rsc.orgscispace.com
Several classes of chiral spiro ligands have been designed and successfully applied. For example, chiral diphosphine ligands with a spiro scaffold have been synthesized and their ruthenium complexes have demonstrated extremely high activity (Substrate/Catalyst ratio up to 100,000) and enantioselectivity (ee up to 99.5%) in the asymmetric hydrogenation of ketones. acs.org
Another prominent class of ligands is based on the spirobiindane skeleton, such as SPINOL. rsc.org These "privileged" chiral ligands have shown significant promise in a range of asymmetric transformations. rsc.org Computational studies have been employed to optimize ligand design, with calculations on spiro frameworks like spiro[4.4]nonane, this compound, and spiro[5.5]undecane helping to identify the most suitable backbones for specific reactions. scispace.comresearchgate.net For instance, in the design of a hybrid spiro isoxazoline-isoxazole ligand, computational analysis revealed that the this compound skeleton was the most promising design. scispace.comresearchgate.net
The applications of these ligands are diverse. Chiral spiro bis(isoxazoline) ligands (SPRIX) have been used in palladium-catalyzed tandem cyclizations. scispace.comresearchgate.net A key aspect of ligand design is modulating the electronic properties; for example, weakly coordinating spiro bis(isoxazole) ligands were found to be less effective in certain Pd-catalyzed reactions compared to their spiro bis(isoxazoline) counterparts, highlighting the need for a balance between the ligand's steric and electronic properties to achieve optimal reactivity and selectivity. scispace.comresearchgate.net
| Ligand Class | Specific Example/Backbone | Metal | Application | Key Feature | Reference |
|---|---|---|---|---|---|
| Spiro Diphosphines | Spiro scaffold | Ruthenium (Ru) | Asymmetric hydrogenation of ketones | High activity (S/C up to 100,000) and enantioselectivity (ee up to 99.5%) | acs.org |
| Spiro Bis(isoxazoline) | SPRIX | Palladium (Pd) | Tandem cyclization of dialkenyl alcohols | Restores Lewis acidity at the metal center, making it more reactive | scispace.comresearchgate.net |
| Spiro Bis(isoxazole) | This compound backbone | Palladium (Pd) | Tandem cyclization of dialkenyl alcohols | Weaker coordinating ligand, found to be ineffective in this specific reaction | scispace.comresearchgate.net |
| Spiro Phosphino-oxazoline | (SPO) | Not specified | Asymmetric catalysis | Combines a hard nitrogen and a soft phosphorus donor | researchgate.net |
| Spirobiindane | SPINOL | Various | General asymmetric synthesis | Privileged chiral ligand with a rigid C₂-symmetric scaffold | rsc.org |
Chirality Transfer Mechanisms
Chirality transfer is the process by which the stereochemical information from a chiral source (such as a catalyst, ligand, or auxiliary) is relayed to the product during a chemical reaction. In the synthesis of spiro[4.5]decanes, understanding these mechanisms is crucial for rational catalyst design and for predicting and controlling the stereochemical outcome.
One significant mechanism is transient axial-to-central chirality transfer . This process has been identified in the palladium-catalyzed atroposelective C-H activation/double carbopalladation to construct spiro[4.5]decanes. researchgate.net In this mechanism, a transient, axially chiral intermediate is formed, and its chirality is then transferred to a new stereocenter in the spirocyclic product. researchgate.net
Another key concept is the role of a chiral microenvironment created by a catalyst. In Brønsted acid-catalyzed Diels-Alder reactions, the high acidity and confined chiral environment of an imidodiphosphorimidate (IDPi) catalyst control both the regio- and stereochemical outcome of the process. nih.gov This confined space forces the substrates to approach each other in a highly specific orientation, leading to the preferential formation of one enantiomer.
In reactions involving chiral starting materials, the inherent chirality of the substrate can direct the formation of new stereocenters. For example, the synthesis of chiral spiroacetals of the 1,6-dioxathis compound type has been achieved from carbohydrates. acs.org The pre-existing stereocenters on the carbohydrate template guide the stereochemical course of the spirocyclization reaction. acs.org Similarly, chirality transfer has been observed in gold-catalyzed cyclization reactions of monoallylic diols, where the geometry of the olefin in the starting material can selectively determine which enantiomer of the spiro product is formed. tandfonline.com
Stereochemical Assignment of Relative and Absolute Configurations
Once a chiral this compound has been synthesized, its three-dimensional structure must be unambiguously determined. This involves assigning the relative stereochemistry (the orientation of substituents relative to each other) and the absolute configuration (the precise R/S designation at each stereocenter).
X-ray crystallography is the most definitive method for determining both the relative and absolute configuration of a crystalline compound. thieme-connect.com It provides a precise three-dimensional map of the atoms in the molecule. The relative stereochemistry of a this compound product formed via an FeCl₃-promoted cyclization was unequivocally determined by X-ray analysis of a derivative. thieme-connect.com Similarly, the stereochemistry of products from a Claisen rearrangement to form a this compound was confirmed by X-ray diffraction analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning relative stereochemistry in solution. nih.gov One-dimensional ¹H and ¹³C NMR provide initial structural information. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining spatial proximity between protons. A strong NOE signal between two protons indicates they are close in space, which helps to establish their relative orientation within the rigid spirocyclic framework. The relative configurations of a series of 1,4-diaza-, 1,4-oxaza-, and 1,4-dioxaspiro[4.5]decanes have been analyzed in detail using ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR. nih.gov For instance, in substituted spiro[4.5]decanes, the chair conformation preference of the six-membered ring and the equatorial position of a methyl group can be determined through NMR analysis. nih.gov
The absolute configuration of enantiomerically enriched products is often determined by comparing experimental data with known compounds, by chemical correlation to a compound of known absolute stereochemistry, or by X-ray analysis, often of a derivative containing a heavy atom (the anomalous dispersion method). semanticscholar.org
Spectroscopic Elucidation of Spiro 4.5 Decane Molecular Structures
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of spiro[4.5]decane derivatives in solution. A combination of one- and two-dimensional NMR experiments, along with specialized techniques, allows for the comprehensive characterization of these molecules.
One-Dimensional and Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, revealing long-range (2-3 bond) correlations between protons and carbons. mdpi.comresearchgate.netnih.gov This is crucial for identifying the spiro-carbon and tracing the connectivity across the two rings. For example, HMBC correlations can link protons on one ring to carbons on the other, confirming the spirocyclic nature of the molecule. researchgate.netnih.gov
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry and conformational preferences of the molecule. researchgate.net For instance, NOESY can differentiate between axial and equatorial substituents on the six-membered ring by observing correlations to specific protons on the five-membered ring. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | 2.73 (s) | 23.1 |
| C₆, C₁₀ | 1.70-1.75 (m), 1.93 (td) | 30.1 |
| C₇, C₉ | 1.70-1.75 (m), 2.18 (qd) | 28.5 |
| C₈ | 2.57 (tt) | 41.5 |
| C₅ (Spiro) | - | 61.6 |
Data derived from a study on 1-Methyl-8-phenyl-1,3-diazathis compound-2,4-dione. mdpi.com
Dynamic NMR Studies and Conformational Dynamics
The this compound system is not static; the six-membered ring, typically a cyclohexane (B81311) or a related heterocycle, can undergo conformational changes such as ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to calculate the energy barriers for conformational exchange.
A dynamic NMR study on 3-methylene-1-oxaspiro[4.5]decan-2-one determined the activation energy (ΔG‡) for the ring reversal of the cyclohexane ring to be 10.9 kcal/mol. This study also revealed a slight thermodynamic preference for the conformer with the axial C-O group. Such studies provide valuable information on the flexibility and conformational landscape of the this compound framework, which can be influenced by solvent effects. cdnsciencepub.com
Table 2: Thermodynamic Parameters for Ring Reversal in a this compound Derivative
| Parameter | Value |
|---|---|
| ΔG° | 0.058 kcal/mol |
| ΔG‡ | 10.9 kcal/mol |
| ΔH‡ | 9.60 kcal/mol |
| ΔS‡ | -5.9 eu |
Data for 3-methylene-1-oxaspiro[4.5]decan-2-one.
Heteronuclear NMR Spectroscopy (e.g., ¹⁵N and ¹⁷O NMR) for Heteroatom-Containing Spiro[4.5]decanes
When the this compound framework contains heteroatoms such as nitrogen or oxygen, heteronuclear NMR spectroscopy becomes a valuable tool for structural and stereochemical analysis. nih.gov ¹⁵N and ¹⁷O NMR can provide direct information about the electronic environment of these heteroatoms.
Studies have shown that the chemical shifts of ¹⁵N and ¹⁷O are sensitive to the stereochemical arrangement of substituents in the this compound system. nih.govresearchgate.net For example, the relative axial or equatorial position of substituents can be assigned based on the observed ¹⁵N and ¹⁷O chemical shifts. researchgate.net A linear relationship between ¹⁵N and ¹⁷O chemical shifts has been observed, which aids in the determination of the relative configuration at the spiro atom. researchgate.net In some cases, ¹⁵N NMR, often through ¹H-¹⁵N HMBC experiments, can also help to distinguish between different tautomeric forms, such as the imine-diazolidine equilibrium in certain nitrogen-containing spiro[4.5]decanes. nih.govrsc.org
Table 3: Representative ¹⁵N NMR Chemical Shifts for Pyridinic and Amido Nitrogens in a Heterocyclic System
| Nitrogen Type | Chemical Shift (δN) (ppm) |
|---|---|
| Pyridinic Nitrogen | -63.7 |
| Amido Nitrogen | -254.4 |
Data from a study on 3-acetaminopyridine, a related heterocyclic system. rsc.org
X-ray Crystallography for Solid-State Structural Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound derivatives. mdpi.comresearchgate.net
X-ray crystal structures have been determined for a variety of this compound derivatives, including those with oxa, aza, and thia substitutions. mdpi.comresearchgate.netresearchgate.netvulcanchem.com These studies have confirmed the tetrahedral geometry of the spiro junction and have provided insights into the preferred conformations of the five- and six-membered rings in the solid state. vulcanchem.com For example, the crystal structure of 8-((4-chlorophenylamino)methylene)-6,10-dioxathis compound-7,9-dione revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net In some cases, discrepancies can be observed between the solution-state conformation determined by NMR and the solid-state structure from X-ray crystallography, which can be attributed to crystal packing forces.
Table 4: Example Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Compound | 8-(4-(dimethylamino)benzylidene)-6,10-dioxathis compound-7,9-dione |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
Data from a study on oxaspirocyclic compounds. mdpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound derivatives. ontosight.ai High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com
In addition to molecular weight determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Under electron ionization (EI), this compound and its derivatives undergo characteristic fragmentation pathways. aip.org The spiro junction itself is relatively stable, often remaining intact during the initial fragmentation steps. Common fragmentation pathways involve the cleavage of bonds adjacent to heteroatoms and ring-opening reactions. aip.org For example, in 6,7-dimethyl-1,4-dithia-8-azathis compound, significant fragmentation occurs through the scission of the C(spiro)-S bonds. aip.org The relative intensities of the fragment ions reflect the stability of the resulting carbocations and radical cations, providing a unique fingerprint for a given this compound derivative.
Table 5: Characteristic Mass Spectrometry Fragments for a this compound Derivative
| Compound | Key Fragments (m/z) |
|---|---|
| This compound | 138 (M⁺), 95, 81, 67 |
| 2,7-Dimethyl-1,6-dioxathis compound | 170 (M⁺), 126, 101 (base peak) |
Data compiled from NIST Mass Spectrometry Data Center and other sources. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound derivatives.
IR spectroscopy is particularly useful for identifying the presence of carbonyl (C=O), hydroxyl (O-H), amine (N-H), and carbon-heteroatom bonds. mdpi.com For example, in spiro[4.5]decanones, a strong absorption band in the region of 1700 cm⁻¹ is indicative of the carbonyl stretching vibration. In nitrogen-containing spiro[4.5]decanes, the N-H stretching vibration can be observed, and its position can provide information about hydrogen bonding. mdpi.com
UV-Vis spectroscopy is used to study compounds with chromophores, such as conjugated systems or aromatic rings. The wavelength of maximum absorption (λmax) can be influenced by the substituents present on the this compound framework. For instance, the introduction of an aromatic ring or a conjugated system will lead to characteristic absorptions in the UV region.
Table 6: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (carbonyl) | ~1700 |
| N-H (amide) | ~3144 |
| C-N | 1180–1220 |
| C-S | 680–710 |
Data compiled from various spectroscopic studies of this compound derivatives. mdpi.comvulcanchem.com
Computational and Theoretical Investigations of Spiro 4.5 Decane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It has been extensively applied to study the synthesis and reactivity of spiro[4.5]decane systems.
Verification of Reaction Mechanisms
DFT calculations have been instrumental in verifying proposed reaction mechanisms for the synthesis of this compound derivatives. For instance, in a NaH-promoted domino reaction between an azadiene with an indene (B144670) moiety and a Nazarov reagent to form this compound derivatives, DFT calculations were performed to validate the proposed [4+2] cycloaddition mechanism. researchgate.net Similarly, the mechanism of a Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes to construct this compound skeletons was elucidated through a combination of experimental studies and DFT calculations. rsc.org These studies revealed a complex catalytic cycle involving a pentavalent spiro-rhodium intermediate. rsc.org
In another study, DFT calculations were used to investigate the Brønsted-base-catalyzed annulation of ethylidene 1,3-indenedione with vinyl 1,2-diketone, which can lead to this compound among other products. crimsonpublishers.com The calculations helped to map out the potential energy surface and identify the key intermediates and transition states, confirming the proposed reaction pathways. crimsonpublishers.com Furthermore, the palladium-catalyzed [2 + 2 + 1] spiroannulation between aryl halides and alkynes to form this compound-embedded polycyclic derivatives was investigated using DFT. acs.org The calculations supported a mechanism involving sequential oxidative addition, insertion, C-H activation, and reductive elimination steps. acs.org
Analysis of Diastereoselectivity in Synthetic Pathways
The stereochemical outcome of a reaction is a critical aspect of organic synthesis. DFT calculations have been successfully employed to analyze and predict the diastereoselectivity in the formation of spiro[4.5]decanes. In the aforementioned NaH-promoted domino reaction, DFT was used to analyze the high diastereoselectivity observed in the [4+2] cycloaddition. researchgate.net By calculating the energies of the different transition states leading to various stereoisomers, researchers can rationalize the preferential formation of one diastereomer over others.
A study on the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3 + 2] cycloaddition of cyclopropylamines with olefins utilized DFT to understand the origins of the observed stereoselectivity. mdpi.com Similarly, computational studies, including DFT, have shed light on the reactivity and selectivity in the catalytic enantioselective Diels-Alder reaction of exo-enones with dienes to produce spirocyclanes, including this compound skeletons. nih.gov
Determination of Free-Energy Profiles
Understanding the thermodynamics and kinetics of a reaction is crucial for its optimization. DFT calculations allow for the determination of free-energy profiles, which map the energy of the system along the reaction coordinate. These profiles reveal the relative energies of reactants, intermediates, transition states, and products.
For the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes, DFT calculations provided the free-energy profile for the proposed catalytic cycle. rsc.org This included the identification of a stable spiro rhodium(V) intermediate and the calculation of energy barriers for key steps, such as a cyclometallation with an energy barrier of 18.4 kcal/mol. rsc.org In the NaH-promoted domino reaction, the computed free-energy profiles using the M06//B3LYP method helped to understand the reaction mechanism and the observed diastereoselectivity. researchgate.netresearchgate.net The activation free energies for the different configurations of the transition states were determined, providing a quantitative measure of the reaction's feasibility. researchgate.net
A molecular electron density theory study on the synthesis of spirobipyrazolines, which can be related to spirocyclic systems, also utilized DFT to compute Gibbs free energy profiles. mdpi.com For instance, the activation Gibbs free energy for the initial attack of diphenyl nitrilimine on allenoate was calculated to be 27.5 kcal·mol⁻¹, with the formation of the pyrazoline intermediate being highly exergonic by 51.7 kcal·mol⁻¹. mdpi.com
| Reaction Step | Calculated Activation Energy (kcal/mol) | Reference |
| Rh(I)-catalyzed dimerization: Cyclometallation | 18.4 | rsc.org |
| Rh(I)-catalyzed dimerization: Reductive Elimination | 20.5 | rsc.org |
| Rh(I)-catalyzed dimerization: β-C elimination (competitive) | 22.2 | rsc.org |
| Brønsted-base-catalyzed annulation: Intramolecular Aldol (B89426) Reaction | 14.8 | crimsonpublishers.com |
| Palladium-catalyzed spiroannulation: Rate-Determining Step (C-Br bond oxidative addition) | 32.4 | acs.org |
| Domino reaction for spirobipyrazoline: Initial attack | 27.5 | mdpi.com |
| Domino reaction for spirobipyrazoline: Second cyclization | 24.5 | mdpi.com |
This table presents a selection of calculated activation energies from different DFT studies on reactions forming this compound or related spirocyclic structures.
Transition State Optimization and Characterization
The transition state is a fleeting, high-energy species that represents the bottleneck of a chemical reaction. Its structure and energy determine the reaction rate. DFT calculations are a powerful tool for optimizing the geometry of transition states and characterizing their properties.
In the study of the Rh(I)-catalyzed dimerization, the transition states for various steps, including oxidative cyclometallation and reductive elimination, were located and characterized. rsc.org For example, the transition state for a β-C elimination pathway was found to have an energy barrier of 22.2 kcal mol⁻¹, which was higher than the productive cyclometallation pathway, thus explaining the observed reaction outcome. rsc.org Similarly, for the palladium-catalyzed [2 + 2 + 1] spiroannulation, the transition state for the rate-determining C-Br bond oxidative addition step was identified and its energy calculated. acs.org The computed free energy barrier of 32.4 kcal·mol⁻¹ was consistent with the experimental conditions. acs.org
Molecular Mechanics (MM) and Semiempirical Methods (e.g., PM3)
While DFT provides a high level of theory, its computational cost can be prohibitive for very large systems or for extensive conformational searches. In such cases, molecular mechanics (MM) and semiempirical methods offer a faster alternative.
A study on the conformational behavior of substituted 6-substituted-1,4-dioxospiro[4.5]decanes utilized the semiempirical PM3 method to analyze solvent effects on the conformational equilibrium. cdnsciencepub.com Complete geometry optimizations were performed for various structures in both the gas phase and in solution. cdnsciencepub.com Although semiempirical methods are less accurate than ab initio or DFT methods, they can be very useful for predicting the main trends in solute-solvent interactions in complex systems where more rigorous calculations are not feasible. cdnsciencepub.com
Another study on the synthesis of five and six-membered heterocyclic spiro derivatives also employed PM3 quantum chemical methods to calculate the physical parameters of the studied molecules in the liquid phase. mdpi.com
Conformational Analysis and Equilibria Modeling
The conformational landscape of this compound is defined by the interplay between the puckering of the cyclopentane (B165970) and cyclohexane (B81311) rings. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. The cyclopentane ring is flexible, undergoing pseudorotation between twisted and envelope forms. The coupling of these motions creates a complex potential energy surface with several possible conformers.
Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore this landscape. For substituted spiro[4.5]decanes, these calculations help in determining the relative stabilities of conformers, such as those with axial or equatorial substituents on the six-membered ring. cdnsciencepub.com
The conformational equilibrium of this compound derivatives can be significantly influenced by the surrounding solvent environment. Theoretical models are crucial for dissecting the contributions of solute-solvent interactions to the relative stability of different conformers. The Polarizable Continuum Model (PCM) and other self-consistent reaction-field (SCRF) models are frequently used to simulate the effects of a solvent. cdnsciencepub.com
These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. For polar-substituted spiro[4.5]decanes, such as 1,4-dioxospiro[4.5]decanes, the conformational preference is a balance between intramolecular steric interactions and electrostatic interactions with the solvent. cdnsciencepub.com
Table 1: Theoretical Solvent Effect on Conformational Energy (Note: This table is illustrative, based on findings for substituted derivatives as direct data for the parent this compound is not extensively published. The values represent hypothetical energy differences (ΔE) between equatorial and axial conformers.)
| Solvent | Dielectric Constant (ε) | Calculated ΔE (kcal/mol) (Equatorial - Axial) | Favored Conformer |
| Gas Phase | 1 | -0.5 | Equatorial |
| Dichloromethane | 8.93 | -0.3 | Equatorial |
| Ethanol (B145695) | 24.55 | -0.1 | Equatorial (less favored) |
| Water | 78.39 | +0.2 | Axial |
The conformational dynamics of this compound involve a complex coupling between the motions of the two constituent rings. The potential energy surface of such molecules is often described as a multi-dimensional landscape where stationary points (minima and transition states) are connected by specific pathways. researchgate.net The analysis of this landscape's topology provides a detailed map of how the molecule flexes and converts between different shapes.
For spirocyclic systems, the conformational space can be explored to understand the energy barriers between different isomers. researchgate.net In flexible ring systems, these barriers can be low, leading to a dynamic equilibrium of multiple conformations in solution. researchgate.net The rigidity of the spiro-junction, however, creates a unique form of conformational coupling. The puckering of the cyclopentane ring is not independent of the cyclohexane chair's conformation. This coupling can be visualized on a potential energy surface, mapping the energy as a function of the puckering coordinates of both rings. These studies are essential for understanding how structural information is transmitted across the spiro center, a concept relevant in the design of molecules for signal transduction or allosteric regulation.
Solvent Effects on Conformational Behavior
Theoretical Prediction of Spectroscopic Properties (e.g., GIAO-SCF Methods for NMR)
Quantum mechanical calculations are powerful tools for predicting the spectroscopic properties of molecules, providing a direct link between a molecule's 3D structure and its experimental spectrum. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often paired with Self-Consistent Field (SCF) methods like DFT, is a standard for accurately calculating nuclear magnetic shielding tensors. researchgate.netfaccts.deresearchgate.net
From these shielding tensors (σ), the chemical shifts (δ) can be predicted, typically by referencing the calculated shielding of the nucleus of interest to the shielding of a standard compound (e.g., tetramethylsilane, TMS), using the formula: δ = σ_ref - σ_iso. benthamopen.com
These predictions are highly sensitive to the molecular geometry, meaning that calculations must be performed on accurately optimized conformer structures. faccts.de For flexible molecules like this compound, it may be necessary to calculate the spectra for multiple low-energy conformers and compute a Boltzmann-weighted average to compare with experimental results obtained at a given temperature. faccts.de
GIAO-DFT calculations have been successfully used to assign signals in the NMR spectra of complex spirocyclic systems, including derivatives of this compound. researchgate.netmdpi.com By comparing the predicted chemical shifts for different possible isomers or conformers with the experimental data, the correct structure can be confidently assigned. mdpi.com This synergy between theoretical prediction and experimental measurement is a cornerstone of modern structural elucidation. benthamopen.com
Table 2: Illustrative GIAO-SCF Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: This is a representative table. Actual calculated values depend on the level of theory, basis set, and reference standard used. Experimental values are approximate.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C1, C4 (Cyclopentane) | 39.5 | 39.1 |
| C2, C3 (Cyclopentane) | 25.1 | 24.8 |
| C5 (Spiro) | 48.2 | 47.9 |
| C6, C10 (Cyclohexane) | 36.8 | 36.5 |
| C7, C9 (Cyclohexane) | 26.3 | 26.0 |
| C8 (Cyclohexane) | 28.0 | 27.7 |
Reaction Mechanisms and Pathways in Spiro 4.5 Decane Chemistry
Elucidation of Proposed Reaction Mechanisms
The construction of the spiro[4.5]decane skeleton is achieved through various synthetic strategies, each proceeding via distinct proposed mechanisms.
Transition metal-catalyzed domino cyclizations represent a powerful method for assembling spirocyclic systems. rsc.org For instance, the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes (ene-VCDPs) provides an effective route to compounds containing the this compound skeleton under mild conditions. rsc.orgrsc.org The proposed mechanism for this transformation is a complex catalytic cycle that involves multiple steps of oxidation and reduction at the metal center. rsc.orgnih.gov Another approach involves the Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones, which proceeds under mild, atom-economical conditions. researchgate.net
Photocatalysis has emerged as a green and efficient tool for this compound synthesis. A synergistic approach combining photocatalysis and organocatalysis enables the [3+2] cycloaddition of cyclopropylamines with olefins to form 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net Mechanistic investigations suggest that the reaction initiates with the generation of radicals from an N-cyclopropylaniline-chiral phosphoric acid complex under light irradiation. mdpi.com Visible-light-promoted radical addition followed by dearomative cyclization of diethyl 2-bromo-2-(2-methoxybenzyl)malonates and alkynes also provides access to ortho-spiro[4.5]decanes. acs.org
Rearrangement reactions are also pivotal in forming the this compound core. The Claisen rearrangement of functionalized bicyclic 2-(alkenyl)dihydropyrans can produce multi-functionalized spiro[4.5]decanes with high stereoselectivity. researchgate.netresearchgate.net This method has been successfully applied to the total synthesis of several biologically active sesquiterpenes. researchgate.netresearchgate.net Similarly, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed to construct both spiro[4.5]decanes and 7-azaspiro[4.5]decanes. researchgate.net Acid-catalyzed ring-opening of cyclopropane (B1198618) intermediates is another established strategy, notably used in the synthesis of sesquiterpenes like (−)-acorenone B and hinesol (B1673248). rsc.org
Identification and Characterization of Key Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the Rh(I)-catalyzed dimerization of ene-VCDPs, extensive experimental and computational studies, including Density Functional Theory (DFT) calculations, have identified a pentavalent spiro-rhodium species as the key intermediate. rsc.orgrsc.orgnih.gov The catalytic cycle proceeds through several other proposed intermediates, including a medium-membered rhodacyclic intermediate (Int5) and a rhodium(V) intermediate (Int6). rsc.orgnih.gov
In Rh(III)-catalyzed syntheses, rhodacycle intermediates are commonly formed. For example, in the C-H activation/annulation reaction to form CF3-containing spiro-[indene-proline] derivatives, the reaction is proposed to proceed via a rhodacycle A, formed after C-H bond cleavage, which then undergoes alkyne insertion to give a seven-membered rhodacycle intermediate B. mdpi.com
Radical intermediates are central to photocatalytic pathways. In the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones, the initial step is believed to be the light-induced generation of radicals from a complex of N-cyclopropylaniline and a chiral phosphoric acid. mdpi.com Similarly, copper-catalyzed reactions for synthesizing difluoroalkylated 2-azathis compound derivatives are proposed to involve an RCF2 radical. researchgate.net
The table below summarizes some of the key intermediates proposed in this compound chemistry.
| Reaction Type | Key Intermediate(s) | Method of Identification/Characterization | References |
| Rh(I)-Catalyzed Dimerization | Pentavalent spiro-rhodium intermediate, Rhodacyclic intermediates (Int5, Int6) | DFT Calculations, Mechanistic Studies | rsc.orgrsc.orgnih.gov |
| Rh(III)-Catalyzed Annulation | Rhodacycle intermediates (A, B) | Proposed based on established mechanisms | mdpi.com |
| Photocatalytic [3+2] Cycloaddition | Radical from N-cyclopropylaniline-acid complex | Mechanistic control experiments | mdpi.com |
| Copper-Catalyzed Difluoroalkylation | RCF2 radical | Proposed mechanism | researchgate.net |
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyrans | Starting material for key rearrangement step | researchgate.netresearchgate.net |
Catalytic Cycle Elucidation (e.g., Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) Cycles)
A detailed understanding of the catalytic cycle is paramount for optimizing reaction conditions and expanding substrate scope. A prime example is the counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle elucidated for the dimerization of ene-vinylidenecyclopropanes. rsc.orgrsc.orgnih.gov
This intricate cycle is proposed to proceed through the following key steps:
Oxidative Cyclometallation: The cycle begins with the coordination of the Rh(I) catalyst to the ene-VCDP substrate, followed by oxidative cyclometallation.
Reductive Elimination: This leads to the formation of a medium-membered rhodacyclic intermediate (Int5). rsc.orgnih.gov
Selective Oxidative Addition: The rhodium(III) center then inserts into a C-C bond of the distal cyclopropane ring, generating a pentavalent rhodium(V) intermediate (Int6). rsc.orgnih.gov
Selective Reductive Elimination: The Rh(V) intermediate undergoes reductive elimination to form another intermediate (Int7). rsc.orgnih.gov
Reductive Elimination: A final reductive elimination step yields the this compound product and regenerates the active Rh(I) catalyst, closing the cycle. rsc.orgnih.gov
DFT calculations have shown this Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) pathway to be more favorable than an alternative Rh(I)–Rh(III)–Rh(I) cycle. nih.gov The highest energy barrier in the entire process was calculated to be the final reductive elimination step to form the product complex. nih.gov
Other rhodium-catalyzed cycles have also been investigated for related transformations. For instance, in the synthesis of pyridines, a Rh(III)/Rh(V)/Rh(I) catalytic cycle involving C–H activation, alkene insertion, and migratory oxidative addition to a Rh(V) nitrene complex was found to be more favorable than a Rh(III)/Rh(I)/Rh(III) cycle. acs.org These detailed mechanistic studies, often combining experimental work with computational analysis, provide deep insights into the catalyst's behavior and the reaction's progression. rsc.orgacs.org
Radical Trapping Experiments for Mechanistic Insight
To verify the involvement of radical species in a reaction mechanism, radical trapping experiments are often employed. These experiments introduce a "radical trap" or "quencher," a molecule that readily reacts with radical intermediates, thereby inhibiting the main reaction pathway or forming a stable, detectable adduct.
In the context of this compound chemistry, such experiments have provided crucial evidence for proposed radical mechanisms. For example, in a hydroalkylation reaction utilizing a boryl radical, the involvement of radicals was investigated by adding (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a well-known radical quencher, to the reaction mixture. The addition of TEMPO resulted in the suppression of product formation, which strongly supports a reaction pathway proceeding through radical intermediates.
Similarly, photoredox-catalyzed reactions are frequently proposed to operate via radical pathways. Mechanistic investigations for a photoredox-catalyzed oxy-/aminofluoroalkylative cyclization of alkenes involved radical trapping experiments, which suggested that a radical/single electron transfer (SET) pathway was operative. researchgate.net The development of novel radical traps aims to further enhance the characterization of short-lived radical intermediates, offering deeper mechanistic understanding of processes like catalyst-free photoinitiated radical dearomative spirocyclization. whiterose.ac.uk These experiments are instrumental in distinguishing between radical, ionic, or pericyclic mechanisms, guiding the rational development of new synthetic methods.
Comprehensive Analysis of Rearrangement Pathways
Rearrangement reactions provide a powerful and often stereoselective means of accessing the this compound core, frequently by transforming more readily available starting materials into the sterically congested spirocyclic framework.
Claisen Rearrangement: A prominent strategy involves the Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyrans. researchgate.netresearchgate.net This -sigmatropic rearrangement transforms these precursors into highly functionalized spiro[4.5]decanes, often with excellent stereocontrol. researchgate.net The reaction's effectiveness is highlighted in the total syntheses of several vetivane sesquiterpenes, where the key rearrangement step proceeds stereoselectively to furnish an efficient precursor for molecules like (+/-)-α-vetispirene, (+/-)-hinesol, and (+/-)-β-vetivone. researchgate.netnih.gov
Semipinacol Rearrangement: Gold(I)-catalysis can trigger a cyclization/semipinacol rearrangement cascade. researchgate.net This domino reaction, starting from 1,6-enynes, allows for the diastereoselective construction of functionalized spiro[4.5]decanes. A plausible mechanism involves the gold-catalyzed cyclization of the enyne, followed by a 1,2-alkyl shift to expand the ring and form the spirocyclic ketone. researchgate.net
Cyclopropane Ring-Opening: Acid-catalyzed rearrangement involving the ring-opening of a cyclopropane intermediate is a classic method for forming spiro[4.5]decanones. rsc.org This strategy was a key step in an early synthesis of (−)-acorenone B, where acid treatment of a cyclopropyl (B3062369) ketone intermediate prompted the scission of a cyclopropane bond to reveal the spirocyclic core. rsc.org A similar acid-mediated cyclopropane ring-opening via an enol intermediate was employed in the synthesis of hinesol. rsc.org
Eschenmoser Rearrangement: The Eschenmoser rearrangement has also been utilized as a key step in the synthesis of this compound analogues of calcitriol (B1668218) (a form of Vitamin D3). nih.govacs.org This specific application highlights the versatility of rearrangement reactions in constructing complex and biologically relevant spirocyclic systems. nih.govacs.org
The table below details these key rearrangement pathways.
| Rearrangement Type | Starting Material Precursor | Key Transformation | Application Example | References |
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyran | -Sigmatropic rearrangement | Total synthesis of gleenol (B1239691), axenol, vetivane sesquiterpenes | researchgate.netresearchgate.netnih.gov |
| Semipinacol Rearrangement | 1,6-Enyne | Au(I)-catalyzed cyclization/1,2-alkyl shift | Synthesis of functionalized spiro[4.5]decanes | researchgate.net |
| Cyclopropane Ring-Opening | Cyclopropyl ketone | Acid-catalyzed C-C bond cleavage | Synthesis of (−)-acorenone B, hinesol | rsc.org |
| Eschenmoser Rearrangement | Bromo-substituted cyclohexenol (B1201834) | Rearrangement to form key intermediate | Synthesis of this compound analogues of calcitriol | nih.govacs.org |
Diversification and Functionalization of the Spiro 4.5 Decane Scaffold
Synthesis of Heterocyclic Spiro[4.5]decane Derivatives
The introduction of one or more heteroatoms such as oxygen, nitrogen, and sulfur into the this compound skeleton creates heterocyclic analogues with modified physicochemical properties and biological activities. These modifications can enhance water solubility, alter lipophilicity, and introduce new points for molecular interactions, making them attractive candidates for drug discovery. acs.org
Oxa-spiro[4.5]decanes are compounds where at least one carbon atom in the this compound framework is replaced by an oxygen atom. These structures are of interest due to their presence in bioactive molecules and their potential to serve as versatile synthetic intermediates. acs.orgnih.gov
A recently developed one-pot synthetic method allows for the construction of 6-oxa-spiro[4.5]decane skeletons under transition-metal-free conditions. acs.orgnih.gov This process involves the ring-opening of benzo[c]oxepines, which then undergoes a formal 1,2-oxygen migration to yield the desired spirocyclic products. acs.orgnih.gov Another strategy involves a gold(I)/copper(II)-cocatalyzed sequential intramolecular cyclization and semipinacol rearrangement of functionalized ynones to construct 6-oxa-spiro[4.5]decane skeletons with excellent diastereoselectivity. thieme-connect.com
| Starting Material | Reagents/Conditions | Product | Reference |
| Benzo[c]oxepines | One-pot, transition-metal-free | 6-Oxa-spiro[4.5]decane derivatives | acs.org, nih.gov |
| Functionalized Ynones | Au(I)/Cu(II) cocatalysis | 6-Oxa-spiro[4.5]decane skeletons | thieme-connect.com |
| Phenylhydrazine | Reaction with 2-oxathis compound-1,3-dione | Phenylhydrazine derivative of the oxa-spirocycle | biosynth.com |
This table summarizes selected synthetic methods for Oxa-spiro[4.5]decanes.
Aza-spiro[4.5]decanes, containing at least one nitrogen atom in the spirocyclic system, are prominent structural motifs in various natural products and synthetic molecules with significant pharmacological activities. acs.org
One efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. rsc.org The reaction proceeds through a tandem radical addition and dearomatizing cyclization process. rsc.org Polyhydroxylated azaspiro[4.5]decanes can be synthesized from D-xylose. acs.orgnih.gov A key step in this transformation is the addition of allylmagnesium bromide to an ω-bromonitrile derived from D-xylose, followed by an intramolecular displacement of the bromide to form a cyclic imine, which is then further functionalized and cyclized via ring-closing metathesis. acs.orgnih.gov Furthermore, the diastereoselective addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone derivatives provides a route to enantiomerically pure dibenzo 1-azaspiro[4.5]decanes. acs.org
| Starting Material | Reagents/Conditions | Product | Reference |
| N-Benzylacrylamides | Ethyl bromodifluoroacetate, Copper catalyst | Difluoroalkylated 2-azaspiro[4.5]decanes | rsc.org |
| ω-Bromonitrile (from D-xylose) | Allylmagnesium bromide, NaBH₄, Ring-closing metathesis | Polyhydroxylated azaspiro[4.5]decanes | acs.org, nih.gov |
| Chiral N-tert-butanesulfinyl imines | 2-Bromobenzylmagnesium bromide, Titanium tetraethoxide | Dibenzo 1-azaspiro[4.5]decanes | acs.org |
| Functionalized Ynones | Au(I)/Cu(II) cocatalysis | 6-Aza-spiro[4.5]decane skeletons | thieme-connect.com |
This table summarizes selected synthetic methods for Aza-spiro[4.5]decanes.
Diaza-spiro[4.5]decanes feature two nitrogen atoms within the spirocyclic core and represent a privileged class of heterocyclic scaffolds with pharmacological interest. mdpi.com
A palladium-catalyzed domino reaction has been developed for the synthesis of diazaspiro[4.5]decanes with exocyclic double bonds. rsc.orgrsc.org This method involves the reaction of unactivated yne-en-ynes with a variety of substituted aryl halides, forming three new carbon-carbon bonds in a single step with excellent regioselectivity. rsc.orgrsc.org A simpler approach to 8-azathis compound-7,9-dione involves the direct reaction of 1,1-pentamethylene oxalic acid with urea (B33335) at high temperatures (150-200 °C), offering a cost-effective method suitable for industrial production. google.com Additionally, a three-step synthesis for 1-methyl-8-phenyl-1,3-diazathis compound-2,4-dione has been reported, which proceeds with high yields and without the need for extensive purification. mdpi.com The synthesis of N-protected methyl-substituted 2,8-diazathis compound ring systems has also been achieved, providing motifs with differentiated sites for further functionalization. acs.org
| Starting Material | Reagents/Conditions | Product | Reference |
| Yne-en-ynes and Aryl halides | Pd(OAc)₂–PPh₃ catalyst, DMF, 130 °C | 4,9-Dimethylene-2,7-diazaspiro[4.5]decanes | rsc.org, rsc.org |
| 1,1-Pentamethylene oxalic acid and Urea | Stirring at 150-200 °C | 8-Azathis compound-7,9-dione | google.com |
| 1-Methyl-3-(4-phenylcyclohexyl)urea | NaH, DMF | 1-Methyl-8-phenyl-1,3-diazathis compound-2,4-dione | mdpi.com |
| tert-Butyl trans-2-methyl-4-(2-((methylsulfonyl)oxy)ethyl)-4-(nitromethyl)piperidine-1-carboxylate | Raney Nickel, H₂ | 2-Benzyl 8-(tert-butyl) trans-7-methyl-2,8-diazathis compound-2,8-dicarboxylate | acs.org |
This table summarizes selected synthetic methods for Diaza-spiro[4.5]decanes.
Dioxa-spiro[4.5]decanes, containing two oxygen atoms, are commonly used as protecting groups in organic synthesis and are also investigated for their own unique properties. ontosight.aiwikipedia.org
The most common synthesis of 1,4-dioxathis compound involves the acid-catalyzed reaction of cyclohexanone (B45756) with a diol, such as ethylene (B1197577) glycol (1,2-ethanediol). wikipedia.orgprepchem.com This reaction forms a cyclic ketal, a structure frequently employed in synthetic chemistry. wikipedia.org For instance, 6-cyclohexyl-1,4-dioxa-spiro[4.5]decane is synthesized by reacting 2-cyclohexyl-cyclohexanone with anhydrous 1,2-ethanediol (B42446) and trimethylorthoformate. prepchem.com A more complex, stereochemically controlled synthesis has been developed for 1,8-dioxaspiro[4.5]decanes. rsc.orgrsc.orgresearchgate.net This route utilizes an acid-catalyzed phenylsulfanyl (PhS-) migration, with the stereochemistry being controlled through preceding aldol (B89426) reactions or the reduction of hydroxy-ketones. rsc.orgrsc.org
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Cyclohexyl-cyclohexanone | Trimethylorthoformate, Anhydrous 1,2-ethanediol | 6-Cyclohexyl-1,4-dioxa-spiro[4.5]decane | prepchem.com |
| Diol anti-22 (X=O) | Toluene-p-sulfonic acid (TsOH), CH₂Cl₂ | (3RS,4SR)-3-Methyl-4-phenylsulfanyl-1,8-dioxathis compound | rsc.org |
| Cyclohexanone | Ethylene glycol | 1,4-Dioxathis compound | wikipedia.org |
This table summarizes selected synthetic methods for Dioxa-spiro[4.5]decanes.
Thia-spiro[4.5]decanes incorporate at least one sulfur atom into the spirocyclic structure. These compounds are of interest, in part, due to the known biological activities of sulfur-containing heterocycles like thiazolidines. nih.gov
A versatile method for preparing 1-thia-4-azaspiro[4.5]decan-3-one derivatives is a one-pot, three-component reaction. nih.gov This involves the condensation of a ketone (e.g., cyclohexanone or 4-methylcyclohexanone), an aromatic amine (e.g., 4-bromoaniline (B143363) or 4-fluoroaniline), and mercaptoacetic acid in a solvent like dry benzene. nih.gov This approach provides straightforward access to a range of substituted thia-azaspirocycles, which can be further modified. nih.govnih.gov
| Starting Material | Reagents/Conditions | Product | Reference |
| Cyclohexanone, 4-Fluoroaniline, Mercaptoacetic acid | One-pot condensation in dry benzene | 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one | nih.gov |
| 4-Methylcyclohexanone, 4-Bromoaniline, Mercaptoacetic acid | One-pot condensation in dry benzene | 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | nih.gov |
This table summarizes selected synthetic methods for Thia-spiro[4.5]decanes.
The combination of both oxygen and sulfur atoms within the this compound framework leads to oxa-thia-spiro[4.5]decanes, a class of heterocycles with diverse structural possibilities. ontosight.ai
A stereocontrolled synthesis for 1-oxa-8-thiaspiro[4.5]decanes has been reported, paralleling the method used for their dioxa counterparts. rsc.orgrsc.orgresearchgate.net The strategy relies on an acid-catalyzed phenylsulfanyl migration from a diol precursor. rsc.orgrsc.org Another approach involves the reaction of 1-oxa-6-heteraspiro[2.5]octanes (spiro epoxides) with diethyl malonate, followed by hydrolysis and subsequent decarboxylation, to yield 1-oxa-8-thiaspiro[4.5]decan-2-ones. tandfonline.com Furthermore, derivatives of a new spiro system, 1-oxa-7-thia-4-azathis compound 7,7-dioxides, were synthesized by reacting dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net
| Starting Material | Reagents/Conditions | Product | Reference |
| Diol precursor (similar to that for dioxa-spirocycles) | Acid-catalyzed phenylsulfanyl migration | Substituted 1-Oxa-8-thiaspiro[4.5]decanes | rsc.org, rsc.org |
| Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione | N-substituted 2-aminoethanols | 1-Oxa-7λ⁶-thia-4-azathis compound-7,7-diones | researchgate.net |
| 1-Oxa-6-thiaspiro[2.5]octane | 1) Diethyl malonate, 2) Hydrolysis, 3) Decarboxylation | 1-Oxa-8-thiaspiro[4.5]decan-2-one | tandfonline.com |
This table summarizes selected synthetic methods for Oxa-Thia-spiro[4.5]decanes.
Thia-spiro[4.5]decanes
Introduction of Diverse Functional Groups and Substituents
The functionalization of the this compound skeleton is achieved through a variety of chemical reactions, allowing for the precise installation of substituents that can dramatically alter the molecule's characteristics. Common strategies include oxidation, reduction, and substitution reactions, which can introduce functional groups onto the carbocyclic framework.
For instance, the ketone group in spiro[4.5]decanone derivatives serves as a versatile handle for further modifications. Reduction of the ketone can yield the corresponding alcohol, while nucleophilic addition or substitution reactions can introduce a range of other functionalities. Synthetic methods like the Diels-Alder reaction and Claisen rearrangement have proven highly effective in constructing functionalized this compound systems with excellent stereocontrol. wm.eduresearchgate.netresearchgate.net The Claisen rearrangement, in particular, can transform bicyclic dihydropyrans into multi-functionalized spiro[4.5]decanes in a single, highly diastereoselective step. researchgate.netresearchgate.net
More advanced techniques, such as palladium/norbornene-catalyzed C-H activation and arene dearomatization, have been developed to build complex, polycyclic scaffolds embedded with the this compound core. nih.gov This domino process enables the annulation of phenol-based biaryls with bromoalkyl alkynes, yielding this compound derivatives bearing a wide variety of functional groups in moderate to excellent yields. nih.gov Photocatalytic radical dearomative cyclization is another modern approach used to prepare ortho-spiro[4.5]decanes from aryl acetylenes, accommodating both electron-donating and electron-withdrawing groups on the aryl ring. acs.org
The introduction of different substituents has a marked impact on the molecule's properties. For example, adding alkyl groups like methyl or isopropyl can enhance thermal stability, a crucial factor in fields like fragrance chemistry. Conversely, incorporating heteroatoms such as nitrogen can increase hydrogen-bonding capacity and improve solubility.
Table 1: Examples of Functionalized this compound Derivatives and Synthesis Methods
| Derivative Class | Functional Groups Introduced | Key Synthesis Method(s) | Research Finding | Citation(s) |
| Spiro[4.5]decanones/alcohols | Ketone, Hydroxyl | Oxidation, Reduction | Serves as a versatile intermediate for further functionalization. | |
| Alkyl-substituted Spiro[4.5]decanes | Methyl, Isopropyl | Alkylation, Claisen Rearrangement | Enhances thermal stability and modifies volatility for fragrance applications. | |
| Polycyclic Spiro[4.5]decanes | Aryl, Dicarboxylate | Palladium/Norbornene Catalysis | Creates complex spiro-embedded polycyclic systems via C-H activation and dearomatization. | nih.gov |
| Spiro[4.5]deca-trien-ones | Dicarboxylate, Aryl (e.g., p-tolyl) | Photocatalytic Radical Cyclization | Efficiently constructs ortho-spiro[4.5]decanes with diverse electronic substituents. | acs.org |
| Multi-functionalized Spiro[4.5]decanes | Hydroxyl, Isopropyl, Ketone | Claisen Rearrangement | Achieves highly stereoselective synthesis of complex natural product precursors. | researchgate.netresearchgate.net |
Exploration of Structural Analogues and Their Chemical Properties
Beyond direct functionalization, significant research has focused on creating structural analogues of this compound by altering the core ring system itself, primarily through the introduction of heteroatoms. These modifications lead to new classes of compounds with distinct chemical properties.
Heterocyclic Analogues: The replacement of one or more carbon atoms in the this compound framework with heteroatoms like nitrogen, oxygen, or sulfur gives rise to aza-, oxa-, and thia-spiro[4.5]decanes, respectively. These changes profoundly influence the molecule's polarity, solubility, and capacity for hydrogen bonding.
Azaspiro[4.5]decanes: These nitrogen-containing analogues, such as 8-azathis compound, feature a piperidine (B6355638) ring in place of the cyclohexane (B81311) ring. wikipedia.orgbiosynth.com The presence of the nitrogen atom introduces basicity and allows for further functionalization at the nitrogen center, making these compounds valuable scaffolds in medicinal chemistry. chemrxiv.org
Oxaspiro[4.5]decanes: Incorporating an oxygen atom into the ring system, as seen in 1,4-dioxathis compound (formed from cyclohexanone and glycol), creates ketal structures. wikipedia.org These analogues are often used as protecting groups in organic synthesis. Other examples include 1-oxa-3-azathis compound derivatives, which combine both oxygen and nitrogen heteroatoms. ontosight.ai
Thiaspiro[4.5]decanes: The introduction of sulfur, for example in 1-thia-4-azathis compound-3-one, creates a thiazolidinone ring fused in a spiro manner. mdpi.com These compounds serve as precursors for more complex heterocyclic systems, such as thiazolopyrimidines. mdpi.com
Natural Product Analogues: Many natural products feature the this compound skeleton, often with additional rings and complex stereochemistry. Spirovetivanes, a class of sesquiterpenes, are characterized by a this compound core decorated with methyl and isopropyl groups. The precise arrangement of these substituents is critical to their identity and biological function. Other natural products, such as gleenol (B1239691) and axenol, are also important axane sesquiterpenes built upon a functionalized this compound framework. researchgate.netresearchgate.net The total synthesis of these complex molecules represents a significant challenge and driver of innovation in synthetic methodology. researchgate.net
Table 2: Structural Analogues of this compound and Their Properties
| Analogue Class | Key Structural Feature | Modified Chemical Properties | Example Compound(s) | Citation(s) |
| Azaspiro[4.5]decanes | Nitrogen atom in the six-membered ring | Increased basicity, hydrogen bonding capability, point for N-functionalization | 8-Azathis compound, 2-Azaspiro[4.5]decan-8-ol | wikipedia.orgbiosynth.com |
| Oxaspiro[4.5]decanes | Oxygen atom(s) in the ring system | Often used as ketal protecting groups; altered polarity | 1,4-Dioxathis compound, 1-Oxa-3-azathis compound | wikipedia.orgontosight.aiontosight.ai |
| Thiaspiro[4.5]decanes | Sulfur atom in the ring system | Serve as intermediates for further heterocyclic synthesis | 1-Thia-4-azaspiro[4.5]decan-3-one | mdpi.com |
| Diazaspiro[4.5]decanes | Two nitrogen atoms in one ring | Forms spirolactam structures with potential biological activities | 1,3-Diazathis compound-2,4-dione | ontosight.ai |
| Spirovetivanes | This compound core with alkyl substituents | Natural product sesquiterpenes with specific stereochemistry | β-Vetivone | |
| Axane Sesquiterpenes | Highly functionalized this compound core | Biologically active natural products | Gleenol, Axenol | researchgate.netresearchgate.net |
Advanced Research Applications of Spiro 4.5 Decane Derivatives
Building Blocks in Complex Organic Synthesis
The synthesis of functionalized spiro[4.5]decane derivatives is a critical area of research, as these compounds serve as pivotal intermediates for constructing more complex molecules. Chemists have developed a variety of synthetic strategies to access these valuable building blocks, often with high levels of stereocontrol.
One notable method involves an iron(III) chloride (FeCl3)-promoted one-step protocol. This process starts from 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols and proceeds through a cascade reaction involving dehydration and a Prins-type cyclization to yield this compound derivatives with high diastereoselectivity. thieme-connect.com This method is versatile, accommodating a range of alkyne, arene, and alkane substituents.
Another innovative approach utilizes a combination of photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins. This synergistic catalysis allows for the highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions, which aligns with the principles of green chemistry. researchgate.netmdpi.com
Furthermore, researchers have developed methods for the asymmetric synthesis of spiro[4.5]decanes. For instance, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been employed to construct spiro[4.5]decanes and their nitrogen-containing counterparts, 7-azaspiro[4.5]decanes, with good diastereoselectivity. researchgate.net Additionally, facile one-pot methods have been established for synthesizing 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration, providing access to over 30 different derivatives under transition-metal-free conditions. nih.govacs.orgacs.orgresearcher.life
These synthetic advancements provide a robust toolbox for chemists to create a diverse array of this compound derivatives, which are then utilized as key building blocks in the total synthesis of natural products and other complex target molecules. researchgate.net
| Method | Starting Materials | Key Features | Resulting Derivative | Reference |
|---|---|---|---|---|
| FeCl3-Promoted Cascade Reaction | 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols | One-pot, high diastereoselectivity | Substituted Spiro[4.5]decanes | thieme-connect.com |
| Synergistic Photocatalysis and Organocatalysis | Cyclopropylamines and Olefins | [3+2] cycloaddition, high diastereoselectivity, metal-free | 2-Amino-spiro[4.5]decane-6-ones | researchgate.netmdpi.com |
| Gold(I)-Catalyzed Cascade | 1,6-Enynes | Cyclization/semipinacol rearrangement, good diastereoselectivity | Spiro[4.5]decanes and 7-Azaspiro[4.5]decanes | researchgate.net |
| One-Pot Electrophilic Addition/Migration | Benzo[c]oxepines and Benzohydrazide | Transition-metal-free, broad substrate scope | 6-Oxa-spiro[4.5]decane derivatives | nih.govacs.orgacs.orgresearcher.life |
Scaffolds in Medicinal Chemistry Research
The rigid, three-dimensional nature of the this compound core makes it an attractive scaffold in medicinal chemistry. By orienting substituents in specific spatial arrangements, this framework allows for the fine-tuning of interactions with biological targets, potentially leading to improved potency and selectivity of drug candidates. bldpharm.com
A significant area of investigation involves the use of azathis compound scaffolds. For example, researchers have developed acyl-substituted azaspiro[4.5]decanes that exhibit selectivity for the GABA transporter subtype 2 (GAT2), which could be valuable for studying the transport of major metabolites like γ-aminobutyric acid (GABA). The introduction of the spirocyclic scaffold can also modulate key physicochemical properties of a molecule, such as its water solubility and metabolic stability, which are crucial for drug development. bldpharm.com
Furthermore, various derivatives of this compound have been explored for a range of potential biological activities. For instance, certain this compound derivatives have been investigated for their potential anti-inflammatory or antimicrobial properties. ontosight.ai The unique structure of these compounds makes them promising candidates for the development of novel therapeutic agents. ontosight.aiontosight.aiontosight.ai For instance, 1-methyl-8-phenyl-1,3-diazathis compound-2,4-dione has been synthesized as a heterocyclic scaffold of interest for the pharmaceutical industry. mdpi.com
| Derivative Type | Potential Application/Target | Key Findings | Reference |
|---|---|---|---|
| Acyl-substituted Azaspiro[4.5]decanes | GABA Transporter Subtype 2 (GAT2) | Demonstrated selectivity for GAT2. | |
| 1-Azathis compound derivatives | General medicinal chemistry scaffold | Used as a scaffold for designing novel compounds. | ontosight.ai |
| Spiro[4.5]dec-6-ene-8-one derivatives | Anti-inflammatory or antimicrobial agents | Unique structure suggests potential biological activity. | ontosight.ai |
| 1-Methyl-8-phenyl-1,3-diazathis compound-2,4-dione | Pharmacological scaffold | Represents a privileged class of heterocyclic scaffolds. | mdpi.com |
Materials Science Applications
The unique structural and physical properties of this compound derivatives have also led to their exploration in the field of materials science, where they are used to create novel polymers, liquid crystals, and other advanced materials.
Polymer and Resin Development
Spirocyclic compounds, including derivatives of this compound, are utilized in the development of new polymers and resins. Their rigid structures can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. For example, 1,4-dithiathis compound has been explored for its potential in creating novel polymers. ontosight.aiamanote.com Additionally, certain spiro compounds are used as stabilizers in polymers to protect against degradation from heat and light. researchgate.net The introduction of spiro diacetal structures into epoxy resins has been shown to yield recyclable materials with excellent thermal and mechanical properties. mdpi.com
Liquid Crystal Research
The well-defined geometry of this compound derivatives makes them interesting candidates for the design of liquid crystalline materials. Specific derivatives, such as those of 1,3-diazathis compound-2,4-dione, have been shown to self-assemble into highly ordered structures. csic.es By attaching long aliphatic chains to the spiro core, researchers have created molecules that exhibit hexagonal columnar liquid crystal phases. csic.es These materials have potential applications in displays and sensors. The interplay of hydrogen bonding and the segregation of polar and nonpolar segments within these molecules drives their self-assembly into these complex, functional architectures. csic.es
Supramolecular Structures and Assemblies
The ability of this compound derivatives to engage in specific intermolecular interactions, such as hydrogen bonding, makes them excellent building blocks for supramolecular chemistry. For instance, 1,3-diazathis compound-2,4-dione derivatives can form rosette-shaped structures composed of six molecules. csic.es These rosettes can then stack to form nanoscale fibers, which in turn form a network, leading to gel formation in nonpolar solvents. csic.es Similarly, 1-azathis compound and 1,4-dithiathis compound have been investigated for their use in creating supramolecular assemblies. ontosight.aiontosight.aiamanote.com The precise control over the self-assembly process offered by these spiro compounds opens up possibilities for creating novel nanomaterials with tailored functions.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
Spiro compounds, in general, are widely used in the field of organic optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net The three-dimensional structure of spiro-compounds can help to prevent the crystallization of thin films and improve the morphological stability of the devices. While specific research focusing solely on this compound in OLEDs is emerging, the broader class of spiro compounds has demonstrated significant potential. researchgate.net For example, spiro-based materials can be used as host materials for the emissive layer or as charge-transporting materials. The development of novel this compound derivatives could lead to new materials with optimized electronic properties for next-generation displays and lighting.
Catalysis and Ligand Design for Stereoselective Reactions
The rigid, three-dimensional framework of the this compound skeleton has made its derivatives attractive candidates for the design of chiral ligands and organocatalysts for stereoselective reactions. The defined spatial arrangement of substituents on the dual-ring system can create a well-defined chiral environment, influencing the stereochemical outcome of a variety of chemical transformations. Research in this area has explored the application of this compound derivatives in both metal-catalyzed and organocatalyzed asymmetric synthesis, leading to the development of novel catalytic systems for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.
Metal-Catalyzed Stereoselective Reactions
Chiral ligands based on the this compound scaffold have been synthesized and successfully employed in a range of metal-catalyzed stereoselective reactions. These ligands coordinate to a metal center, and the resulting complex then catalyzes the transformation of a prochiral substrate into a chiral product with high levels of enantioselectivity.
One notable area of application is in palladium-catalyzed reactions. For instance, novel chiral hybrid ligands incorporating an unsymmetrical this compound skeleton with isoxazole (B147169) and isoxazoline (B3343090) coordinating units have been developed. nih.govresearchgate.net These ligands have proven effective in the palladium-catalyzed asymmetric Wacker-type cyclization of alkenyl alcohols. researchgate.net In these reactions, the chiral ligand-metal complex activates the olefin, leading to an enantioselective tandem cyclization that can yield the desired products with up to 97% enantiomeric excess (ee). nih.gov Computational studies have supported the suitability of the this compound framework for such hybrid ligands, suggesting that the fusion of isoxazoline and isoxazole rings to the five- and six-membered rings of the spiro skeleton, respectively, provides an optimal structural design. nih.govscispace.com
The design of chiral spiro ligands is a key focus in asymmetric catalysis. mdpi.com While many successful spiro ligands are based on skeletons like spiro[4.4]nonane or spirobiindane, the principles are applicable and have been extended to the this compound system. acs.orgsioc-journal.cn For example, chiral spiro diphosphine ligands have demonstrated extremely high activities and enantioselectivities in the ruthenium-catalyzed asymmetric hydrogenation of ketones. acs.org Iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have also been shown to be highly efficient catalysts for the asymmetric hydrogenation of a wide range of carbonyl compounds. nih.govsioc-journal.cn While some of the most efficient catalysts, such as those with SpiroPAP ligands achieving turnover numbers up to 4.5 million in the hydrogenation of aryl ketones, are based on other spirocyclic backbones, these findings highlight the potential of well-designed this compound-based phosphine (B1218219) ligands. nih.govsioc-journal.cnresearchgate.net
Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for C-C bond formation, and chiral phosphine ligands are crucial for achieving high enantioselectivity. mdpi.com The development of new chiral ligands for this transformation is ongoing, with spiro-based systems being a promising area of research. acs.orgacs.org
Below is a table summarizing the performance of this compound-based ligands in selected metal-catalyzed stereoselective reactions.
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Pd-catalyzed Tandem Cyclization | Pd complex with this compound-isoxazole-isoxazoline ligand | Dialkenyl alcohol | - | up to 97 | nih.gov |
| Pd-catalyzed Wacker-Type Cyclization | Pd complex with this compound-isoxazole-isoxazoline ligand | Alkenyl alcohol | - | - | researchgate.net |
| Asymmetric Synthesis | Pd metal catalyst | - | - | - | mdpi.com |
Organocatalyzed Stereoselective Reactions
In addition to metal catalysis, derivatives of this compound have been utilized as scaffolds for organocatalysts, which are metal-free small organic molecules that can promote stereoselective reactions. The rigid this compound framework can provide a stable and well-defined chiral environment for controlling the stereochemical outcome of these reactions.
A significant application has been in the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com This reaction, which can be achieved through a combination of photocatalysis and organocatalysis using a BINOL-derived phosphoric acid, demonstrates high diastereoselectivity, with diastereomeric ratios (dr) of up to 99:1 and yields as high as 88%. mdpi.comresearchgate.net This method provides a green chemistry approach to these valuable spirocyclic compounds under mild, metal-free conditions. mdpi.com
The this compound skeleton is also a core structure in a number of sesquiterpenoids, and its stereoselective synthesis is of great interest. nih.govacs.org A notable development is the catalytic enantioselective Diels-Alder reaction of exo-enones with dienes to produce spiro[4.5]decanes. nih.govacs.orgrsc.org These reactions are catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. nih.govrsc.org This method allows for the construction of highly congested quaternary stereogenic spirocenters with excellent enantio- and regioselectivities. For example, the cycloaddition of an enone with isoprene (B109036) can yield the corresponding this compound product with a 97.5:2.5 enantiomeric ratio (er) and a 14:1 regiomeric ratio (rr). nih.govacs.org
Furthermore, this compound systems functionalized with oxindoles have been synthesized through diastereoselective formal (4+1) cycloaddition reactions. researchgate.net The resulting products can then undergo organocatalytic enantioselective Michael-Henry cascade reactions to generate complex spirooxindole polycycles with multiple stereogenic centers, including two all-carbon chiral quaternary centers, with high diastereo- and enantioselectivities. researchgate.netnih.gov
The following table presents data on organocatalyzed stereoselective reactions involving the this compound scaffold.
| Reaction Type | Catalyst | Substrate(s) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference(s) |
| [3+2] Cycloaddition | BINOL-derived phosphoric acid | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | up to 88 | up to 99:1 dr | mdpi.comresearchgate.net |
| Diels-Alder Reaction | Imidodiphosphorimidate (IDPi) | exo-Enones and Dienes | up to 96 | up to >20:1 rr, 97.5:2.5 er | nih.govacs.org |
| Michael-Henry Cascade Reaction | Quinidine | Oxindole-functionalized spiro[4.5]decanes and Nitrostyrenes | up to 28 | 80-92% ee | researchgate.netnih.gov |
| Formal (4+2) Cycloaddition | Takemoto catalyst | Ketone-derived alkylidene Meldrum's acids and Dihydro-2,3-furandione | - | up to 98% ee | scilit.com |
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing Spiro[4.5]decane, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic structure, with key signals for bridgehead carbons typically appearing at 35–45 ppm in ¹³C NMR . Infrared (IR) spectroscopy identifies C-H stretching (~2900 cm⁻¹) and ring vibrations. Mass spectrometry (MS) confirms molecular weight (138.25 g/mol) via parent ion peaks. Data should be cross-referenced with computational models (e.g., DFT calculations) to validate assignments. Ensure reproducibility by comparing results with NIST-standardized databases .
Q. What synthetic routes are most effective for this compound, and what are their limitations?
- Methodological Answer : Classic methods include cyclization of γ,δ-unsaturated ketones via acid-catalyzed intramolecular aldol condensation (yields ~40–60%) . Limitations include competing polymerization and stereochemical unpredictability. Alternative routes like [4+2] cycloadditions using transition-metal catalysts (e.g., Rh) improve regioselectivity but require inert conditions. Document reaction parameters (temperature, solvent, catalyst loading) meticulously to enable reproducibility .
Q. How should researchers design experiments to synthesize this compound derivatives with functional groups?
- Methodological Answer : Prioritize orthogonal protecting groups for functionalization. For example, introduce hydroxyl groups via epoxide ring-opening, followed by Pd-catalyzed cross-coupling for aryl substituents. Monitor steric effects using molecular mechanics simulations (e.g., MM2 force fields) to predict feasibility. Validate purity via HPLC (≥95%) and crystallography .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound be resolved across studies?
- Methodological Answer : Conduct meta-analyses of literature data (e.g., combustion calorimetry vs. computational values) using statistical tools like Bland-Altman plots to identify systematic biases . Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) and validate via high-level ab initio methods (CCSD(T)/CBS). Discrepancies often arise from impurities or calibration errors in early studies .
Q. What computational methods best predict this compound’s reactivity in catalytic systems?
- Methodological Answer : Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are ideal for modeling transition states in ring-opening reactions. Use Gaussian-16 with M06-2X/6-311++G(d,p) for energy profiles. Compare with experimental kinetics (e.g., Arrhenius plots) to validate barriers. Address solvent effects via COSMO-RS .
Q. What mechanistic insights explain the stereoselectivity challenges in this compound biosynthesis?
- Methodological Answer : Biosynthetic pathways (e.g., in Vetiveria zizanioides) involve sesquiterpene synthases that form spirovetivanes. Use isotopic labeling (¹³C-glucose) and LC-MS to trace carbon migration. Molecular dynamics can reveal enzyme active-site conformations favoring specific diastereomers. Gaps remain in understanding regulatory genes controlling cyclization .
Q. How can ring-strain energy in this compound be accurately modeled, and what are its implications for reactivity?
- Methodological Answer : Calculate strain via homodesmotic reactions using reference hydrocarbons (e.g., cyclohexane). DFT (B3LYP/def2-TZVP) estimates strain at ~15–20 kcal/mol, influencing susceptibility to acid-catalyzed rearrangements. Correlate with experimental ring-opening rates under varying pH .
Methodological Considerations
- Data Integrity : Use NIST-validated protocols for spectral data and ensure raw datasets are archived in repositories like Zenodo .
- Literature Gaps : Prioritize systematic reviews to identify understudied areas (e.g., enzymatic synthesis, environmental degradation pathways) .
- Interdisciplinary Integration : Combine synthetic chemistry with bioinformatics (e.g., genome mining for biosynthetic gene clusters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
